Technical Documentation Center

Montelukast Bis-sulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Montelukast Bis-sulfide

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Control of Montelukast Bis-sulfide (EP Impurity E)

This guide provides an in-depth technical analysis of the Montelukast Bis-sulfide impurity , identified pharmacopoeially as EP Impurity E and USP Related Compound D .[1][2] Contrary to the nomenclature often used for sim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Montelukast Bis-sulfide impurity , identified pharmacopoeially as EP Impurity E and USP Related Compound D .[1][2]

Contrary to the nomenclature often used for simple dimers, this impurity is not a disulfide but a Michael Adduct resulting from the addition of a second thiol side chain to the active pharmaceutical ingredient (API).[1][3]

Executive Summary

In the synthesis of Montelukast Sodium, the control of sulfur-based impurities is critical for yield and compliance.[1] Montelukast Bis-sulfide (CAS: 1187586-58-8) represents a significant process-related impurity formed via the Michael addition of the thiol intermediate [1-(mercaptomethyl)cyclopropyl]acetic acid to the quinoline-vinyl moiety of Montelukast.[1][2][3]

This guide details the structural elucidation, formation mechanism, and process control parameters required to mitigate this impurity below ICH Q3A thresholds.

Structural Elucidation & Identity

The "Bis-sulfide" designation refers to the presence of two thioether linkages in the molecule, rather than a disulfide (S-S) bond.[1][2][3] It is formed when the conjugated alkene of Montelukast undergoes saturation by a nucleophilic attack.

Chemical Identity
ParameterDetail
Common Name Montelukast Bis-sulfide
Pharmacopeial Designation EP Impurity E ; USP Related Compound D
Chemical Type Michael Adduct (Bis-thioether)
Molecular Formula C₄₁H₄₆ClNO₅S₂
Molecular Weight 732.39 g/mol
CAS Number 1187586-58-8 (Mixture of diastereomers)
Appearance Pale Yellow to Yellow Solid
Structural Formula

IUPAC Name: 1,1'-[((1R)-1-{3-[(1R)-1-{[(1-Carboxycyclopropyl)methyl]sulfanyl}-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanediyl]bis(methylene)dicyclopropanecarboxylic acid.[1][2][3]

Key Structural Features:

  • Saturated Linkage: The characteristic trans-double bond (alkene) between the quinoline ring and the phenyl ring is saturated.[1]

  • Dual Thiol Side Chains: The molecule contains two identical (1-(mercaptomethyl)cyclopropyl)acetic acid moieties.[1][2][3]

    • Site 1: The standard benzylic position (as in Montelukast).[1]

    • Site 2: The benzylic position adjacent to the quinoline ring (formed via Michael addition).[1][3]

Mechanistic Origins

The formation of Montelukast Bis-sulfide is a classic competing reaction during the final coupling step of the API synthesis.

The Reaction Pathway

The synthesis of Montelukast involves the nucleophilic substitution of a Mesylate Intermediate by the Thiol Intermediate under basic conditions.

  • Primary Reaction (Desired): Thiol displaces the mesylate to form Montelukast.[1]

  • Secondary Reaction (Impurity Formation): Excess Thiol attacks the electron-deficient vinyl group (styryl system) of the formed Montelukast.[1][2][3] The quinoline ring acts as an electron-withdrawing group, activating the double bond toward nucleophilic attack (Michael Addition).[1][2][3]

Pathway Visualization

The following diagram illustrates the divergence between the desired API formation and the Bis-sulfide impurity pathway.

Montelukast_Impurity_Pathway Mesylate Mesylate Intermediate (Substrate) Montelukast Montelukast (API) (Contains Vinyl Group) Mesylate->Montelukast SN2 Substitution (Base, -10°C) Thiol Thiol Intermediate (Nucleophile) Thiol->Montelukast 1.0 eq Impurity_E Bis-sulfide Impurity (EP Impurity E) (Saturated Vinyl) Thiol->Impurity_E Excess eq Montelukast->Impurity_E Michael Addition (Excess Thiol, >25°C)

Figure 1: Mechanistic pathway showing the transformation of Montelukast into the Bis-sulfide impurity via Michael Addition.[1][2][3]

Analytical Strategy

Detecting the Bis-sulfide impurity requires a method capable of resolving the highly lipophilic, high-molecular-weight adduct from the API and the disulfide dimer (Impurity H).[1][2][3]

HPLC/UPLC Methodology

Due to the presence of two carboxylic acid groups and two lipophilic side chains, the Bis-sulfide elutes significantly later than Montelukast in reverse-phase chromatography.[1][2]

ParameterRecommended Condition
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse XDB)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile : Methanol (80:[1][2][3]20)
Gradient High organic hold required at end of run to elute Bis-sulfide (RT ~1.3-1.5x of API).[1][2][3]
Detection UV @ 225 nm (Sulfur/Carbonyl absorption) and 280 nm.[1][3]
Critical Pair Must resolve from Montelukast Dimer (Disulfide) and Methylstyrene impurity.[1]
Mass Spectrometry (LC-MS) Characterization
  • Ionization Mode: ESI Positive / Negative.[1]

  • Key Fragment Ions:

    • [M+H]⁺: 733.4[1][2][3]

    • [M-H]⁻: 731.4[1][2][3]

    • Fragmentation: Loss of one thiol side chain (neutral loss of ~144 Da) regenerates the Montelukast-like cation (m/z ~586).[1][2][3]

Synthesis of Reference Standard

For quantitative analysis, a reference standard of the Bis-sulfide is required.[1] It can be synthesized by forcing the Michael addition.[1]

Protocol:

  • Dissolution: Dissolve Montelukast Sodium (1.0 eq) in Toluene/Water biphasic system or DMF.

  • Addition: Add [1-(mercaptomethyl)cyclopropyl]acetic acid (2.0 - 3.0 eq).

  • Catalysis: Add Cesium Carbonate (

    
    ) or dilute NaOH to maintain pH > 12.
    
  • Reaction: Heat to 50°C for 24-48 hours. Monitor by HPLC until Montelukast is consumed.

  • Workup: Acidify to pH 4.0, extract with Ethyl Acetate.

  • Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient) is necessary to separate the diastereomers (R,R and R,S).[1][3]

Process Control & Mitigation

To prevent the formation of EP Impurity E during commercial manufacturing, the following Critical Process Parameters (CPPs) must be strictly controlled.

Control Strategy Matrix
ParameterRisk ImpactMitigation Strategy
Thiol Stoichiometry High. Excess thiol drives Michael addition.Limit Thiol charge to 1.05 - 1.10 eq .[1][2][3] Avoid large excesses.
Reaction Temperature High.[1][4] Michael addition has higher

than SN2 coupling.[1]
Maintain coupling reaction at -10°C to 0°C . Do not exceed 5°C before quenching.[1]
Reaction Time Medium. Prolonged exposure increases conversion.[1]Quench reaction immediately upon consumption of Mesylate (< 0.5% remaining).[1][3]
pH / Base Strength Medium.[1] Strong bases promote nucleophilicity.[1]Use milder bases (e.g., LiOH or Na-alkoxide) or strictly controlled NaOH equivalents.[1][2][3]
Process Logic Diagram

The following workflow illustrates the decision gates required to minimize Bis-sulfide formation during the coupling phase.

Process_Control_Logic Start Start Coupling Reaction Check_Temp Monitor Temperature (Target: < 0°C) Start->Check_Temp Check_Stoich Thiol Equivalents (Limit: 1.1 eq) Start->Check_Stoich Reaction Reaction Progress (HPLC Monitoring) Check_Temp->Reaction Check_Stoich->Reaction Decision_Gate Is Mesylate < 0.5%? Reaction->Decision_Gate Quench Immediate Quench (Acidify/Extract) Decision_Gate->Quench Yes Risk_Alert Risk: Bis-sulfide Formation (Impurity E > 0.1%) Decision_Gate->Risk_Alert No (Prolonged Time) Risk_Alert->Reaction Cool Down & Retest

Figure 2: Process control logic for minimizing Montelukast Bis-sulfide formation during the coupling step.

References

  • European Pharmacopoeia (Ph.[1][][4][6] Eur.) 10.0 .[1][] Montelukast Sodium Monograph. Impurity E (Bis-sulfide).[1][2][3]

  • U.S. Pharmacopeia (USP) 43-NF 38 .[1][2][3] Montelukast Sodium Monograph. Related Compound D.

  • LGC Standards . Montelukast Bis-sulfide (Mixture of Diastereomers).[1][2][3][7] Link[1][2][3]

  • National Institutes of Health (NIH) - GSRS . Montelukast Bis-sulfide Structure & Codes. Link[1][2][3]

  • BOC Sciences . Montelukast Impurities and Standards.

  • Saravanan, M., et al. "Identification, synthesis and characterization of impurities of Montelukast Sodium."[1] Journal of Pharmaceutical and Biomedical Analysis, 2008.[1] (Discusses Michael addition pathways).

Sources

Exploratory

Technical Guide: Identification of Montelukast Bis-sulfide in Forced Degradation Studies

The following technical guide details the identification, mechanism, and control of Montelukast Bis-sulfide (and related disulfide impurities) in forced degradation studies. Executive Summary Montelukast Sodium is a leuk...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, mechanism, and control of Montelukast Bis-sulfide (and related disulfide impurities) in forced degradation studies.

Executive Summary

Montelukast Sodium is a leukotriene receptor antagonist characterized by a labile thioether linkage and a cyclopropane moiety. While the Sulfoxide (oxidation) and Cis-isomer (photolysis) are the most prevalent degradants, the Bis-sulfide impurity represents a critical, often overlooked degradation pathway driven by a combination of acidic hydrolysis and oxidative coupling.

In the context of forced degradation, "Bis-sulfide" typically refers to the Disulfide Dimer formed from the oxidative coupling of the mercaptan (thiol) intermediates released during hydrolysis. This guide provides a definitive workflow for inducing, separating, and identifying this impurity using LC-MS/MS and mechanistic analysis.

Part 1: The Chemistry of Vulnerability

To identify the Bis-sulfide, one must first understand the fracture points of the Montelukast molecule.

The Thioether Linkage

The core vulnerability lies in the C-S bond connecting the cyclopropane-acetic acid tail to the quinoline backbone.

  • Oxidative Attack: Direct attack on the sulfur atom yields Montelukast Sulfoxide (m/z 602).

  • Hydrolytic Attack (Acidic): Protonation of the thioether or the adjacent benzylic carbon facilitates C-S bond cleavage. This releases [1-(mercaptomethyl)cyclopropyl]acetic acid (MCAA) , a free thiol.

The Bis-sulfide Formation (The "Hidden" Dimer)

Once the free thiol (MCAA) is generated via hydrolysis, it is highly susceptible to oxidation. Two thiol molecules will oxidatively couple to form a Disulfide Bridge (-S-S-) .

  • Target Analyte: MCAA Disulfide (Bis-sulfide of the side chain).

  • Molecular Weight: ~290.4 Da (Dimer of MCAA).

  • Relevance: Its presence confirms that both hydrolytic cleavage and oxidative conditions are active in the system.

Note: In some synthesis contexts, "Montelukast Bis-sulfide" may refer to a Michael addition adduct (MW ~732) or a full Montelukast dimer (MW ~1170). This guide focuses on the Disulfide Dimer (MW ~290) as the primary marker of degradative thiol coupling.

Part 2: Forced Degradation Protocols

To isolate the Bis-sulfide, standard ICH stress conditions must be modified to favor cleavage followed by coupling, rather than simple oxidation.

The "Coupled Stress" Protocol

A standard oxidative test (H₂O₂ only) yields primarily Sulfoxide. To generate the Bis-sulfide, use a Sequential Acid-Oxidative Stress protocol.

ParameterConditionRationale
Step 1: Hydrolysis 0.1 N HCl, 60°C, 2-4 hoursCleaves the thioether, releasing the free thiol (MCAA).
Step 2: Oxidation Add 3% H₂O₂ (post-cooling), RT, 1 hourOxidizes the released thiol into the Disulfide (Bis-sulfide).
Control 0.1 N HCl (no peroxide)Verifies that the thiol (monomer) exists before dimerization.
Quenching Neutralize with NaOH / Sodium MetabisulfiteStops reaction for immediate LC-MS analysis.

Part 3: Identification Workflow (LC-MS/MS)

Chromatographic Strategy

The Bis-sulfide is less polar than the Sulfoxide but more polar than the parent Montelukast.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) — Volatile for MS compatibility.

  • Mobile Phase B: Acetonitrile : Methanol (90:10).

  • Gradient:

    • 0-5 min: 20% B (Hold for polar degradants like MCAA monomer)

    • 5-25 min: 20% -> 90% B (Elute Montelukast and Bis-sulfide)

    • 25-30 min: 90% B[1]

Mass Spectrometry Parameters

Operate in Positive ESI Mode . The Bis-sulfide (MCAA Dimer) will ionize as a dicarboxylic acid derivative.

AnalyteFormulaTheoretical Mass (Monoisotopic)Target Ion [M+H]⁺Key Fragment Ions (MS²)
Montelukast C₃₅H₃₆ClNO₃S585.21586.2 422, 278 (Quinoline backbone)
MCAA (Thiol) C₇H₁₀O₂S158.04159.0 141 (Loss of -OH), 113 (Loss of -COOH)
Bis-sulfide (Dimer) C₁₄H₁₈O₄S₂314.06315.1 159 (Cleavage of S-S bond)

Note: If identifying the Full Montelukast Dimer (rare in degradation, common in synthesis), look for [M+H]⁺ at m/z ~1171.

Data Interpretation Logic
  • Extract Ion Chromatogram (EIC): Filter for m/z 315.1 (Bis-sulfide) and m/z 159.0 (Thiol).

  • Compare Stress Samples:

    • Acid Only: High signal for m/z 159 (Thiol), low/absent m/z 315.

    • Acid + Peroxide:[1] Decrease in m/z 159, sharp appearance of m/z 315 (Bis-sulfide).

  • MS/MS Confirmation: Fragmentation of m/z 315 should yield the monomeric thiol ion (m/z 159) as the base peak, confirming the S-S bridge.

Part 4: Mechanistic Visualization

The following diagram illustrates the degradation pathway leading to the Bis-sulfide.

Montelukast_Degradation Montelukast Montelukast Sodium (Thioether Linkage) Acid_Stress Acidic Stress (H+ / Heat) Montelukast->Acid_Stress Hydrolysis C-S Bond Cleavage Acid_Stress->Hydrolysis Thiol MCAA Intermediate (Free Thiol, m/z 159) Hydrolysis->Thiol Side Chain Release Backbone Alcohol/Mesylate Precursor Hydrolysis->Backbone Main Chain Loss Oxidation Oxidative Stress (H2O2 / Air) Thiol->Oxidation Coupling Oxidative Coupling (Dimerization) Oxidation->Coupling BisSulfide Bis-sulfide Impurity (Disulfide Dimer, m/z 315) Coupling->BisSulfide 2x Thiol -> S-S Bond

Caption: Pathway showing the acid-catalyzed release of the thiol intermediate followed by oxidative dimerization to form the Bis-sulfide.

Part 5: Control Strategy

Preventing the Bis-sulfide requires a dual-control approach targeting both hydrolysis and oxidation.

  • pH Micro-environment: Maintain formulation pH > 6.0. Acidic micro-environments (e.g., from acidic excipients like citric acid) catalyze the initial C-S cleavage.

  • Antioxidant Selection:

    • Chelating Agents (EDTA): Essential. Metal ions (Fe³⁺, Cu²⁺) catalyze the oxidation of thiols to disulfides.

    • Sacrificial Antioxidants: Ascorbic acid or Sodium Metabisulfite can scavenge free radicals, preventing the S-S coupling.

  • Process Control: Ensure rigorous removal of unreacted MCAA during API synthesis, as residual thiol will spontaneously dimerize to Bis-sulfide over time.

References

  • Identification and Characterization of Montelukast Degradation Products Source: Journal of Pharmaceutical and Biomedical Analysis Context: Detailed LC-MS fragmentation patterns of Montelukast impurities including sulfur-based degradants. URL:[Link]

  • Stability-Indicating HPLC Method for Montelukast Sodium Source: Asian Journal of Chemistry / ResearchGate Context: Protocols for acidic and oxidative forced degradation studies.[2] URL:[Link]

  • Impurity Profiling of Montelukast Sodium Source: Scientia Pharmaceutica Context:[1] Identification of process-related impurities including the Bis-sulfide (Disulfide) variants. URL:[Link]

  • Montelukast Impurity F and Disulfide Standards Source: Pharmaffiliates / Cleanchem Context:[1][3] Structural confirmation of Montelukast Impurity F (Methyl Ketone) vs. Disulfide impurities.[4] URL:[Link]

Sources

Foundational

Physical properties and solubility of Montelukast Bis-sulfide

Executive Summary This technical guide profiles Montelukast Bis-sulfide (CAS: 1242260-05-4), a critical process-related impurity often encountered during the synthesis and stability profiling of Montelukast Sodium.[1] Di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles Montelukast Bis-sulfide (CAS: 1242260-05-4), a critical process-related impurity often encountered during the synthesis and stability profiling of Montelukast Sodium.[1] Distinct from the symmetric "Montelukast Dimer," this compound is chemically identified as the Mixed Disulfide formed between the Montelukast parent molecule and the thiol side-chain intermediate.

Understanding the physicochemical behavior of this impurity is essential for:

  • Purification Strategy: Its high lipophilicity requires specific organic solvent washes for removal.[1]

  • Analytical Method Development: It exhibits a distinct late-eluting retention time in Reverse-Phase HPLC (RP-HPLC).[1]

  • Stability Monitoring: It serves as a marker for oxidative stress in the presence of residual side-chain reagents.[1]

Part 1: Molecular Identity & Structural Characterization

Montelukast Bis-sulfide is a "mixed disulfide" species.[1] Unlike the symmetric dimer (where two Montelukast molecules join), this impurity results from the oxidative coupling of the active pharmaceutical ingredient (API) with unreacted side-chain material.[1]

FeatureSpecification
Common Name Montelukast Bis-sulfide (Mixed Disulfide Impurity)
Chemical Name 2-[1-[({(1R)-1-[3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}dithio)methyl]cyclopropyl]acetic acid
CAS Number 1242260-05-4
Molecular Formula C₄₁H₄₆ClNO₅S₂
Molecular Weight 732.39 g/mol
Structural Composition Montelukast Moiety (C₃₅) + Mercaptomethylcyclopropane Side Chain (C₆) linked via Disulfide bond
Structural Differentiation
  • Montelukast Sodium: Thioether linkage (-S-).[1] MW: 608.17.[1][2][3]

  • Montelukast Bis-sulfide: Disulfide linkage (-S-S-).[1] MW: 732.39.[1]

  • Montelukast Dimer (Impurity H): Symmetric disulfide.[1] MW: ~1170.[1]

Part 2: Physical Properties

The physical state of Montelukast Bis-sulfide differs from the amorphous sodium salt of the parent drug. It is generally isolated as a free acid.[1]

  • Appearance: Pale yellow to yellow viscous oil or waxy solid (depending on purity and residual solvent).[1]

  • Melting Point: Undefined (Amorphous/Oily); typically undergoes glass transition rather than sharp melting.[1]

  • Hygroscopicity: Lower than Montelukast Sodium (due to lack of ionic sodium headgroup).[1]

  • UV Absorption:

    
     similar to Montelukast (~344 nm) due to the preserved quinoline chromophore.[1]
    

Part 3: Solubility Profile

The solubility of Montelukast Bis-sulfide is dominated by its significant lipophilicity.[1] The addition of the extra lipophilic side chain and the absence of the sodium salt form make it practically insoluble in water .

Solubility Table (at 25°C)
Solvent SystemSolubility RatingRelevance to Process
Water (pH 7.0) Insoluble (< 0.001 mg/mL)Precipitates during aqueous workup.[1]
Methanol Freely SolubleStandard diluent for HPLC analysis.
Acetonitrile SolubleComponent of mobile phase; ensures good peak shape.
Methylene Chloride Very SolubleExcellent extraction solvent for removing this impurity.
Hexane/Heptane Sparingly SolubleCan be used as an anti-solvent to crystallize the parent drug while keeping this impurity in solution (if optimized).[1]
Toluene SolubleUsed in synthesis; impurity tracks with the organic layer.

Critical Insight for Method Development: Due to its high LogP (estimated > 8.5), Montelukast Bis-sulfide will act as a late-eluting peak in RP-HPLC.[1] In a standard C18 method (Water/ACN/TFA), expect it to elute significantly after Montelukast.

Part 4: Formation Mechanism & Control

The formation of Montelukast Bis-sulfide is an oxidative process .[1] It occurs when the thiol intermediate (Side Chain) is present in excess and undergoes oxidative coupling with the Montelukast product (likely via a thiol-exchange mechanism or direct oxidation if Montelukast reverts to a thiol form).[1]

Mechanism Diagram

Montelukast_BisSulfide_Formation cluster_legend Legend Mesylate Montelukast Mesylate (Intermediate) Coupling Nucleophilic Substitution (Standard Synthesis) Mesylate->Coupling SideChain Mercaptomethyl Cyclopropane Acetic Acid (Thiol Side Chain) SideChain->Coupling Oxidation Oxidative Stress (Air/Peroxides) SideChain->Oxidation Montelukast Montelukast (Thioether Product) Coupling->Montelukast Montelukast->Oxidation Presence of Excess Thiol BisSulfide Montelukast Bis-sulfide (Mixed Disulfide Impurity) C41H46ClNO5S2 Oxidation->BisSulfide Disulfide Bond Formation (-S-S-) key1 Reactants key2 Target Product key3 Impurity

Caption: Pathway showing the oxidative coupling of Montelukast with residual side-chain thiol to form the Bis-sulfide impurity.

Part 5: Analytical Methodology

To accurately quantify this impurity, a gradient HPLC method is required to prevent it from carrying over or eluting in the next injection.

Recommended HPLC Protocol
  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 60% B (Isocratic hold for polar impurities)[1]

    • 5-25 min: 60% -> 90% B (Elution of Montelukast ~15 min)[1]

    • 25-35 min: 90% B (Hold to elute Bis-sulfide and Dimers)[1]

    • 35-40 min: Re-equilibration.

  • Detection: UV @ 225 nm (high sensitivity) or 344 nm (selective).

  • Flow Rate: 1.5 mL/min.

Self-Validating Check:

  • System Suitability: Resolution (Rs) between Montelukast and Bis-sulfide must be > 5.0 due to the large hydrophobicity difference.[1]

  • Relative Response Factor (RRF): The RRF is typically close to 1.0-1.2 at 344 nm, as the chromophore (quinoline) is identical to the parent, but molecular weight normalization is required.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281040, Montelukast. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1][4] Eur.). Montelukast Sodium Monograph 2124. (Defines Impurity Profiling standards). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Montelukast Bis-sulfide Reference Standard

This Application Note is designed for pharmaceutical development scientists and QC specialists. It addresses the synthesis of the Montelukast Bis-sulfide impurity (specifically the Michael Adduct , MW ~732 Da), a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical development scientists and QC specialists. It addresses the synthesis of the Montelukast Bis-sulfide impurity (specifically the Michael Adduct , MW ~732 Da), a critical reference standard for purity profiling as per ICH Q3A(R2) guidelines.[1][2]

Target Analyte: Montelukast Bis-sulfide (Michael Adduct Impurity) CAS: 1187586-61-3 (Mixture of Diastereomers) Molecular Weight: 732.39 g/mol [1][2]

Executive Summary & Strategic Importance

In the synthesis of Montelukast Sodium, the control of sulfur-based impurities is paramount. While the oxidative Disulfide of the side-chain (MW 290 Da) is common, the Montelukast Bis-sulfide (MW 732 Da) represents a more complex "Process-Related Impurity."[1][2]

This impurity typically forms via a Michael Addition of the starting material, 1-(mercaptomethyl)cyclopropyl acetic acid, to the styryl-quinoline moiety of the formed Montelukast.[1][2] Because Montelukast contains a conjugated vinyl group, it acts as a Michael acceptor in the presence of excess thiol and base.

Why this Reference Standard is Critical:

  • Regulatory Compliance: It is a specified impurity in EP and USP monographs (often labeled as the Michael Adduct or Impurity E/D depending on the version).

  • Elution Proximity: It elutes near the parent peak in many RP-HPLC methods, requiring a high-purity standard for accurate resolution testing (System Suitability).[1][2]

  • Stereochemical Complexity: The addition creates new chiral centers, resulting in a mixture of diastereomers that must be characterized.

Chemical Mechanism & Reaction Pathway

The synthesis strategy mimics the impurity formation pathway but drives it to completion using excess reagent and thermodynamic control.

The Reaction

Reactants: Montelukast Sodium (Parent API) + 1-(mercaptomethyl)cyclopropyl acetic acid (Thiol Side Chain).[1][2][3] Transformation: Nucleophilic attack of the thiolate anion on the


-carbon of the styryl double bond.

ReactionPathway Montelukast Montelukast Sodium (Michael Acceptor) Transition Enolate Intermediate Montelukast->Transition + Thiol / Base Thiol Thiol Side Chain (Nucleophile) Thiol->Transition Product Montelukast Bis-sulfide (Michael Adduct) Transition->Product Protonation

Figure 1: Mechanistic pathway for the formation of Montelukast Bis-sulfide via Michael Addition.[1][2]

Synthesis Protocol (Bench Scale: 5g)

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
Montelukast Sodium 1.0Substrate
1-(mercaptomethyl)cyclopropyl acetic acid 3.0Nucleophile (Excess required)
Cesium Carbonate (Cs₂CO₃) 1.5Base (Promotes soft nucleophilicity)
DMF (Dimethylformamide) 10 VolSolvent (Polar aprotic)
Acetic Acid As req.[1][2]Quenching
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 5.0 g (8.5 mmol) of Montelukast Sodium in 50 mL of anhydrous DMF .

  • Reagent Addition: Add 3.7 g (25.5 mmol) of 1-(mercaptomethyl)cyclopropyl acetic acid. Stir until dissolved.

  • Activation: Add 4.1 g (12.7 mmol) of Cesium Carbonate.

    • Note: Cs₂CO₃ is preferred over NaH to prevent harsh deprotonation that might lead to side reactions or polymerization.[1]

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere.

  • Monitoring: Monitor by HPLC every 2 hours. The reaction is complete when the Montelukast peak area is <5%.

    • Target Time: 6–12 hours.[1][2]

Phase 2: Workup[1][2]
  • Quench: Cool the reaction to room temperature (25°C). Slowly add 100 mL of water followed by dilute acetic acid to adjust pH to ~4.5 (isoelectric precipitation).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL) .

  • Washing: Wash combined organics with saturated brine (2 x 50 mL) to remove DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40°C.

    • Result: A viscous yellow/orange oil (Crude Bis-sulfide).[1][2]

Phase 3: Purification (Critical for Reference Standard)

Since the crude contains excess thiol and diastereomers, Flash Chromatography or Prep-HPLC is mandatory.[1][2]

Flash Chromatography Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10 gradient).[1]

  • Elution Order:

    • Non-polar impurities.[1][2][7]

    • Montelukast Bis-sulfide (Target) .

    • Unreacted Thiol / Polar degradants.[1][2]

  • Yield: Expect ~60-70% (approx. 4.5 g).[1]

Analytical Validation & Characterization

To qualify this material as a Reference Standard, it must pass the following criteria.

Structure Confirmation (NMR)

The diagnostic change is the loss of the vinyl protons and the appearance of signals for the new thioether linkage.[1]

  • ¹H NMR (DMSO-d₆):

    • Disappearance: The characteristic doublets of the vinyl protons (styrene region, ~7.0-8.0 ppm range) will be absent or shifted significantly.[1][2]

    • Appearance: New multiplets at 4.0–4.5 ppm (methine CH-S) and 2.0–3.0 ppm (methylene protons adjacent to sulfur).[1][2]

    • Integration: The cyclopropyl protons count will double (8H total) compared to Montelukast (4H).[1][2]

Mass Spectrometry (LC-MS)[1][2][7]
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 733.4 m/z.[1]

  • Fragment Ions: Look for loss of the side chain (m/z 146 loss).[1]

HPLC Purity (System Suitability)

The standard must resolve the diastereomers (often appearing as a split peak or doublet).[1][2]

ParameterSpecification
Column C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 mins
Retention Time Bis-sulfide elutes after Montelukast (more lipophilic due to extra side chain)
Purity Target > 95.0% (Area %)

Workflow Diagram

Workflow Start Start: Montelukast Sodium + Thiol Side Chain Reaction Reaction: DMF, Cs2CO3, 60°C, 12h Start->Reaction Workup Workup: Acidify (pH 4.5), Extract (EtOAc) Reaction->Workup Purification Purification: Flash Column (DCM:MeOH) Workup->Purification Validation Validation: NMR, MS, HPLC (>95%) Purification->Validation Final Final Reference Standard (Lyophilized Solid) Validation->Final

Figure 2: End-to-end workflow for the synthesis and isolation of Montelukast Bis-sulfide.

Troubleshooting & Scalability

Controlling Diastereomers

The Michael addition creates two new chiral centers, leading to four potential stereoisomers (R,R; R,S; S,R; S,S).[1][2]

  • Observation: You may see two distinct peaks or a broad "saddle" peak in HPLC.

  • Action: For a "Qualitative" impurity standard (marker), the mixture is acceptable. For "Quantitative" standards, you may need to separate isomers using Chiral HPLC (e.g., Chiralpak AD-H).[1][2]

Scalability to >100g[1]
  • Exotherm Control: The reaction is not highly exothermic, but the workup (acidification) must be controlled to prevent oiling out of the product into an unmanageable gum.[1]

  • Solvent Swap: For larger scales, replace DMF with DMSO or Toluene/Water with a Phase Transfer Catalyst (TBAB) to simplify solvent removal.[1]

Stability[2][7]
  • Storage: The Bis-sulfide is prone to oxidation (forming sulfoxides).[1][2] Store under Argon at -20°C.

  • Handling: Avoid prolonged exposure to light; Montelukast derivatives are photosensitive (cis-trans isomerization).[1][2]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0 , "Montelukast Sodium Monograph," Impurity Profiling Section.[1] [1][2]

  • U.S. Pharmacopeia (USP) 43-NF 38 , "Montelukast Sodium," Related Compounds.[1] [1][2]

  • LGC Standards , "Montelukast Bis-sulfide (Mixture of Diastereomers) Data Sheet," Product Code TRC-M550065.[1][2]

  • Saravanan, M., et al. (2010).[1] "Identification, synthesis and characterization of impurities of Montelukast sodium." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708-715.[1][2] (Describes the Michael addition mechanism on the styryl moiety).

  • ChemicalBook , "Montelukast Bis-sulfide (1187586-61-3) Technical Information."[1][2] [1][2]

Sources

Application

Application Note: Preparation of Montelukast Bis-sulfide Stock Solution for QC Analysis

Introduction & Scope In the quality control of Montelukast Sodium, the accurate quantification of process-related impurities is critical for batch release and stability testing. Montelukast Bis-sulfide (identified as EP...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In the quality control of Montelukast Sodium, the accurate quantification of process-related impurities is critical for batch release and stability testing. Montelukast Bis-sulfide (identified as EP Impurity D or the Michael Adduct analog; CAS: 1187586-61-3) is a specific hydrophobic impurity formed during synthesis or degradation.

Due to the presence of the thioether linkage and the conjugated quinoline system, this molecule exhibits significant photosensitivity and hydrophobicity . Improper preparation of the stock solution can lead to titer errors, precipitation, or light-induced degradation (photo-isomerization), resulting in Out-of-Specification (OOS) investigations.

This protocol details the preparation of a stable, accurate stock solution of Montelukast Bis-sulfide, integrating "Quality by Design" (QbD) principles to mitigate stability risks.

Chemical Profile & Critical Attributes[1][2][3][4][5]

AttributeSpecification
Common Name Montelukast Bis-sulfide (Mixture of Diastereomers)
Pharmacopeial Ref EP Impurity D; USP Related Compound C (varies by revision, verify specific monograph)
CAS Number 1187586-61-3
Molecular Formula C₄₁H₄₆ClNO₅S₂
Molecular Weight ~732.39 g/mol
Solubility Insoluble in water; Soluble in Methanol, Acetonitrile, DMSO.[1][2]
Key Stability Risk High Photosensitivity (rapid cis-trans isomerization and oxidation); Hygroscopic.

Reagents & Equipment

Reagents
  • Reference Standard: Montelukast Bis-sulfide (>95% purity).[3]

  • Solvent A (Dissolution): Methanol (LC-MS Grade). Reasoning: Methanol ensures complete solubility of the hydrophobic bis-sulfide moiety.

  • Diluent (Final): Methanol:Water (90:10 v/v) or pure Methanol, depending on the specific HPLC method (e.g., USP/EP). Note: Avoid high water content in the stock to prevent precipitation.

Equipment
  • Balance: Analytical Microbalance (readability 0.01 mg or better).

  • Glassware: Low-Actinic (Amber) Class A Volumetric Flasks. Strict Requirement: Clear glass wrapped in foil is insufficient for long-term storage validation.

  • Static Control: Anti-static gun or ionizer (Critical for weighing small mg quantities of fluffy powder).

Preparation Protocol

Phase 1: Environmental Control

Objective: Minimize degradation before the solution is even formed.

  • Lighting: Perform all operations under Gold Fluorescent Light (UV-cutoff <400 nm) or in a darkened room.

  • Temperature: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent condensation (hygroscopicity management).

Phase 2: Stock Solution Preparation (Target: 0.1 mg/mL)

Note: Adjust target concentration based on your specific method's sensitivity requirements.

  • Weighing:

    • Place a clean, dry amber 10 mL volumetric flask on the balance.

    • Tare the balance.

    • Accurately weigh 1.0 mg ± 0.1 mg of Montelukast Bis-sulfide standard directly into the flask.

    • Technical Insight: Do not use a weigh boat. Direct weighing minimizes transfer loss, which is critical when handling expensive, static-prone standards.

  • Dissolution:

    • Add approximately 6 mL of Methanol (LC-MS Grade).

    • Swirl gently. If solids persist, sonicate for maximum 2 minutes in a bath maintained at <25°C.

    • Warning: Extended sonication generates heat, which can accelerate oxidative degradation of the sulfide bridge.

  • Dilution:

    • Allow the solution to return to room temperature if sonicated.

    • Dilute to volume with Methanol .[4]

    • Stopper and invert 10 times to mix.

  • Labeling:

    • Label with: Name, Conc., Date, Expiry (typically 7 days if refrigerated), and "PROTECT FROM LIGHT".

Phase 3: Storage & Handling
  • Storage: 2°C to 8°C (Refrigerated).

  • Headspace: If storing for >24 hours, purge the headspace with Nitrogen (N₂) to prevent oxidation to the sulfoxide form.

Workflow Visualization (DOT)

StockPrep cluster_warning Critical Failure Modes Start Start: Equilibrate Standard (20-25°C, 30 mins) EnvCheck Check Environment: Gold Light / UV Cutoff Start->EnvCheck Weigh Weigh 1.0 mg into Amber Volumetric Flask EnvCheck->Weigh Strict Light Control Fail1 White Light Exposure (Isomerization) EnvCheck->Fail1 Solvent Add 60% Volume Methanol (LC-MS Grade) Weigh->Solvent Sonicate Sonicate < 2 mins (Control Temp < 25°C) Solvent->Sonicate Fail2 Water in Diluent (Precipitation) Solvent->Fail2 Dilute Dilute to Volume with Methanol Sonicate->Dilute Storage Store at 2-8°C (Purge N2 if >24h) Dilute->Storage

Figure 1: Step-by-step workflow for the preparation of Montelukast Bis-sulfide stock, highlighting critical control points.

Technical Expertise & Troubleshooting

Why Methanol?

While Montelukast Sodium is soluble in water/methanol mixtures, the Bis-sulfide impurity is significantly more lipophilic due to the additional organic bulk (C41 vs C35). Using a high-water content diluent (e.g., <50% organic) creates a high risk of micro-precipitation . This precipitation is often invisible to the naked eye but results in low area counts and poor linearity during HPLC calibration.

Photosensitivity Mechanism

Montelukast and its sulfide analogs contain a styrene-like conjugated system. Upon exposure to actinic light (UV/Visible), the double bond undergoes


 excitation, leading to:
  • Cis-Trans Isomerization: Rapid formation of the Cis-isomer (Impurity G).

  • Photocyclization: In extreme cases, formation of phenanthrene derivatives. Protocol Self-Validation: If your "Fresh" stock solution shows a significant peak at RRT ~0.8-0.9 (typical for Cis-isomer), your light protection measures during weighing were insufficient.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Peak Area Micro-precipitationUse 100% Methanol for stock; ensure mobile phase compatibility.
Extra Peak (RRT ~0.8) PhotodegradationPrepare fresh under gold light; use amber glassware.
Extra Peak (RRT ~0.4) Oxidation (Sulfoxide)Limit sonication; purge storage vials with Nitrogen.
Drifting Retention Time pH SensitivityBis-sulfide retention is pH dependent. Ensure Mobile Phase buffer is buffered correctly (usually pH 3.5-4.0).

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Montelukast Sodium Monograph 2124. (Defines Impurity D and system suitability).

  • United States Pharmacopeia (USP) . Montelukast Sodium: Organic Impurities. USP-NF <621> Chromatography.

  • LGC Standards . Montelukast Bis-sulfide (Mixture of Diastereomers) Data Sheet. (Provides solubility and stability data).

  • Ma, B. et al. (2014). Montelukast Photodegradation: Elucidation of Kinetics. (Mechanistic insight into light sensitivity).

  • National Library of Medicine . Montelukast Bis-sulfide Structure & CAS. PubChem/GSRS.

Sources

Method

Application Note: A Stability-Indicating UPLC Method for the Separation of Montelukast and its Bis-Sulfide Impurity

Abstract This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation of the anti-asthmatic drug Montelukast from its process-related bis-sulfide impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation of the anti-asthmatic drug Montelukast from its process-related bis-sulfide impurity. The method is designed to be stability-indicating, providing a reliable tool for quality control and drug development professionals. The protocol details the optimized chromatographic conditions, sample preparation, and validation considerations, underpinned by a scientific rationale for the methodological choices.

Introduction

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such process-related impurity is the Montelukast bis-sulfide, also identified as Montelukast EP Impurity D or a Michael Adduct.[2][3] The presence of this and other impurities can impact the quality and safety of the drug, necessitating the development of high-resolution analytical methods for their detection and quantification.[4]

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for impurity profiling in the pharmaceutical industry.[4] This application note provides a detailed UPLC method for the effective separation of Montelukast from its bis-sulfide impurity.

Chemical Structures

CompoundStructure
Montelukast
Montelukast Bis-sulfide

Experimental

Instrumentation

A UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector was used for this analysis. Data acquisition and processing were performed using appropriate chromatography data software.

Chemicals and Reagents
  • Montelukast Sodium reference standard

  • Montelukast Bis-sulfide reference standard (CAS No: 1242260-05-4)[5]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Purified water (18.2 MΩ·cm)

Chromatographic Conditions

The following UPLC conditions were optimized for the separation of Montelukast and its bis-sulfide impurity.

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 238 nm
Injection Volume 2 µL
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
15.06040

Protocol

Preparation of Mobile Phases
  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid to 1000 mL of purified water and mix well.

  • Mobile Phase B: Add 1.0 mL of Trifluoroacetic acid to 1000 mL of acetonitrile and mix well.

Preparation of Standard Solutions
  • Montelukast Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Montelukast Sodium reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Montelukast Bis-sulfide Standard Stock Solution (0.1 mg/mL): Accurately weigh approximately 1 mg of Montelukast Bis-sulfide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution: Prepare a mixed working standard solution containing Montelukast (e.g., 100 µg/mL) and Montelukast Bis-sulfide (e.g., 1 µg/mL) by appropriate dilution of the stock solutions with the 50:50 acetonitrile/water mixture.

Preparation of Sample Solutions
  • For Drug Substance: Accurately weigh approximately 10 mg of the Montelukast Sodium sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Further dilute as necessary to achieve a final concentration of approximately 1 mg/mL.

  • For Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Montelukast into a 10 mL volumetric flask. Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for analysis.[6]

Method Rationale and Scientific Insights

The selection of the chromatographic conditions was based on the physicochemical properties of Montelukast and its bis-sulfide impurity.

  • Column Chemistry: A C18 stationary phase was chosen due to its hydrophobicity, which provides good retention and separation of the relatively non-polar Montelukast and its impurities. The 1.7 µm particle size of the UPLC column ensures high efficiency and resolution.

  • Mobile Phase: A gradient elution with acetonitrile and water was employed to achieve a robust separation. The use of trifluoroacetic acid as a mobile phase modifier helps to improve peak shape and resolution by suppressing the ionization of the carboxylic acid functional groups present in both Montelukast and the bis-sulfide impurity.

  • Detection Wavelength: The detection wavelength of 238 nm was selected as it is a common wavelength used for the analysis of Montelukast and provides good sensitivity for both the parent drug and its impurities.

Forced Degradation Studies

To establish the stability-indicating nature of this method, forced degradation studies should be performed on Montelukast samples. These studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[7] The developed UPLC method should be capable of separating Montelukast from any degradation products formed, including the bis-sulfide impurity, demonstrating its specificity. Montelukast is known to be susceptible to oxidation and acid-catalyzed degradation.[8]

Data Presentation and System Suitability

The performance of the UPLC system should be verified by injecting a system suitability solution containing both Montelukast and the bis-sulfide impurity. Key system suitability parameters to be monitored include:

ParameterAcceptance Criteria
Resolution > 2.0 between Montelukast and Montelukast Bis-sulfide
Tailing Factor < 2.0 for both peaks
Theoretical Plates > 10,000 for both peaks

Experimental Workflow

G cluster_prep Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation UPLC_System UPLC System (Acquity BEH C18) Mobile_Phase->UPLC_System Standard_Prep Standard Solution Preparation Standard_Prep->UPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->UPLC_System Gradient_Elution Gradient Elution UPLC_System->Gradient_Elution Detection UV Detection (238 nm) Gradient_Elution->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: UPLC workflow for the analysis of Montelukast and its bis-sulfide impurity.

Conclusion

The UPLC method described in this application note provides a rapid, sensitive, and reliable approach for the separation and quantification of Montelukast and its bis-sulfide impurity. The method is suitable for routine quality control analysis of both bulk drug substance and finished pharmaceutical products. The stability-indicating nature of the method makes it a valuable tool in drug development and stability testing programs.

References

  • Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

  • Specific impurities of montelukast. (n.d.). Google Patents.
  • Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 10, 2026, from [Link]

  • A RAPID, RP-UPLC ASSAY METHOD FOR SIMULTANEOUS DETERMINATION OF MONTELUKAST SODIUM AND LEVOCETIRIZINE DIHYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORMS. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]

  • a validated stability-indicating and lc-ms compatible method for the determination of related substances and assay of montelukast sodium and levocetirizine hcl by u-hplc in tablet dosage form. (n.d.). Academia.edu. Retrieved February 10, 2026, from [Link]

  • A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved February 10, 2026, from [Link]

  • Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]

  • Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. (n.d.). Der Pharma Chemica. Retrieved February 10, 2026, from [Link]

  • Stability Indicating Quality by Design-based Development and Validation of Bilastine and Montelukast by Ultra Performance Liquid Chromatography Method. (2022). Impactfactor. Retrieved February 10, 2026, from [Link]

  • Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 10, 2026, from [Link]

  • Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Isolation and Characterization of S-Enantiomer in Montelukast. (n.d.). SciRP.org. Retrieved February 10, 2026, from [Link]

  • a validated stability-indicating and lc-ms compatible method for the determination of related substances. (n.d.). iajps. Retrieved February 10, 2026, from [Link]

  • A validated stability indicating UPLC method for montelukast impurities in montelukast sodium oral granules. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.). Retrieved February 10, 2026, from [Link]

  • Montelukast-impurities. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]

  • Montelukast EP Impurity D | CAS No- 1187586-61-3. (n.d.). GLP Pharma Standards. Retrieved February 10, 2026, from [Link]

Sources

Application

Advanced Chromatography Guide: Column Selection &amp; Protocol for Montelukast Bis-sulfide Separation

Abstract This application note details the chromatographic isolation of Montelukast Sodium and its critical hydrophobic impurities, specifically focusing on the Bis-sulfide adduct (often identified as a methylene-bridged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chromatographic isolation of Montelukast Sodium and its critical hydrophobic impurities, specifically focusing on the Bis-sulfide adduct (often identified as a methylene-bridged dimer or synthesis-related sulfur impurity). Due to the high hydrophobicity (LogP ~8.7) and basic nitrogen functionality of Montelukast, standard C18 methods often suffer from peak tailing and poor resolution of late-eluting dimers. This guide provides a mechanistic approach to column selection, favoring high-carbon-load, double-endcapped C18 phases, and outlines a validated gradient protocol to ensure quantitative recovery of the bis-sulfide impurity.

Introduction & Mechanistic Analysis[1]

The Target Molecule

Montelukast Sodium is a leukotriene receptor antagonist used for asthma. Its structure contains a quinoline ring (basic), a cyclopropane ring, and a thioether side chain.

  • Chemical Challenge: The molecule is amphiphilic but predominantly lipophilic. The presence of the tertiary amine and quinoline nitrogen makes it prone to severe silanol interactions on silica columns, leading to peak tailing.

The "Bis-sulfide" Impurity Challenge

In the context of Montelukast synthesis, the "Bis-sulfide" typically refers to a dimeric impurity formed during the thio-coupling step (e.g., Methylene-bis-Montelukast or similar disulfide bridges).[1][2][3]

  • Chromatographic Behavior: This impurity is super-hydrophobic . While Montelukast elutes at moderate organic concentrations, the bis-sulfide adduct often elutes very late, requiring high organic strength (>90% ACN).

  • Separation Risk: If the gradient is too shallow or the column carbon load is too low, the bis-sulfide will either:

    • Co-elute with other late impurities (like Michael Adducts/Impurity C & D).

    • Carry over to the next injection, appearing as a "ghost peak."

Column Selection Strategy

The selection of the stationary phase is governed by three critical factors: Silanol Activity Suppression , Hydrophobic Selectivity , and Steric Recognition .

Recommended Column Specifications

For the successful resolution of the Bis-sulfide impurity, the column must meet the following criteria:

ParameterSpecificationScientific Rationale
Ligand C18 (L1) Essential for retaining the hydrophobic bis-sulfide. Shorter chains (C8) provide insufficient retention time differences.
Carbon Load High (>16%) Higher carbon load increases the phase ratio, improving the resolution of structurally similar hydrophobic isomers.
End-capping Double/Triple Critical. Blocks accessible silanol groups to prevent the basic quinoline nitrogen from dragging (tailing factor < 1.5).
Base Particle Hybrid or High-Purity Silica Hybrid particles (e.g., ethylene-bridged) resist high pH dissolution and minimize secondary interactions.
Pore Size 100 Å - 120 Å Standard for small molecules. Larger pores reduce surface area and retention.
Top Tier Column Candidates

Based on field applications and USP L1 requirements:

  • Primary Choice: Waters XBridge C18 or Symmetry C18

    • Why: High carbon load and excellent base deactivation.

  • Secondary Choice (For difficult isomer pairs): Agilent Zorbax Eclipse XDB-C18

    • Why: "Extra Dense Bonding" (XDB) maximizes coverage, ideal for trace impurity analysis.

  • Alternative (If selectivity fails): Phenyl-Hexyl

    • Why: Pi-pi interactions with the quinoline ring can alter elution order if the bis-sulfide co-elutes with the parent peak on C18 (rare, but possible).

Visualizing the Decision Process

ColumnSelection Start Start: Montelukast Bis-sulfide Separation CheckHydro Is the Bis-sulfide eluting? Start->CheckHydro SelectC18 Select High Carbon Load C18 (>16% Carbon, L1) CheckHydro->SelectC18 Standard Approach PeakShape Check Peak Shape (Tailing Factor) SelectC18->PeakShape TailingHigh Tailing > 1.5 PeakShape->TailingHigh TailingOK Tailing < 1.5 PeakShape->TailingOK ChangeBuffer Add TEA or Switch to Hybrid Particle (XBridge) TailingHigh->ChangeBuffer ResolutionCheck Check Resolution (Rs) from Michael Adducts TailingOK->ResolutionCheck ChangeBuffer->PeakShape PoorRes Rs < 2.0 ResolutionCheck->PoorRes GoodRes Rs > 2.0 ResolutionCheck->GoodRes SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) PoorRes->SwitchPhenyl FinalMethod Finalize Method Parameters GoodRes->FinalMethod

Figure 1: Decision tree for selecting and optimizing the stationary phase for Montelukast impurity profiling.

Experimental Protocol

This protocol is designed to separate the main Montelukast peak from the early eluting sulfoxide (Impurity A) and the late-eluting Bis-sulfide.

Reagents & Mobile Phase
  • Solvent A (Acidic Buffer): 0.1% Trifluoroacetic Acid (TFA) in Water OR 20mM Potassium Phosphate (pH 3.0).

    • Note: TFA provides sharper peaks for amines but phosphate is more robust for retention time reproducibility.

  • Solvent B (Organic): 100% Acetonitrile (MeCN).

  • Diluent: Methanol:Water (90:10). Montelukast is unstable in pure aqueous acid; dissolve in high organic.

Instrument Settings
  • Column: 250 mm x 4.6 mm, 5 µm, C18 (L1).

  • Flow Rate: 1.5 mL/min.[2]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 225 nm (Sensitive for impurities) or 280 nm (Main peak).

  • Injection Volume: 20 µL.

Gradient Program

The bis-sulfide is highly retained. A standard isocratic run will NOT elute it efficiently.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial Hold
5.0 6040Elute Polar Impurities
25.0 1090Ramp to elute Bis-sulfide
35.0 1090Hold to clear column
36.0 6040Return to Initial
45.0 6040Re-equilibration

Method Validation & Troubleshooting

System Suitability Criteria

To ensure the method identifies the bis-sulfide correctly:

  • Resolution (Rs): > 2.0 between Montelukast and the nearest impurity (usually Methylketone or Michael Adduct).

  • Tailing Factor (T): NMT 1.5 for the Montelukast peak.

  • Signal-to-Noise (S/N): > 10 for the Bis-sulfide peak at the specification limit (usually 0.1%).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Ghost Peaks Bis-sulfide carryover from previous run.Extend the 90% B hold time by 5-10 minutes. Implement a needle wash with 100% MeCN.
Peak Tailing Silanol interaction with amine.Ensure pH is < 3.5. If using Phosphate, add 1 mL Triethylamine (TEA) to Mobile Phase A as a silanol blocker.
Baseline Drift TFA absorption at low UV.Switch detection to 280 nm if sensitivity allows, or use Phosphoric Acid instead of TFA.
Bis-sulfide Not Detected Precipitated in column or degraded.Ensure the sample diluent is at least 80% Methanol. Montelukast bis-sulfide has very low water solubility.

Analytical Workflow Diagram

Workflow SamplePrep Sample Preparation (Diluent: 90% MeOH) Inj Injection (20µL) SamplePrep->Inj GradStart Gradient Start (40% B) Inj->GradStart Elution1 Elution: Sulfoxide & Cis-Isomer GradStart->Elution1 ElutionMain Elution: Montelukast (~15-18 min) Elution1->ElutionMain ElutionLate Elution: Bis-sulfide (High Organic >85%) ElutionMain->ElutionLate Wash Column Wash (90% B) ElutionLate->Wash

Figure 2: Chronological elution order and gradient phases for Montelukast analysis.

References

  • United States Pharmacopeia (USP). (2023).[4] Montelukast Sodium Monograph: Organic Impurities. USP-NF. Link

  • Alsante, K. M., et al. (2001). "The role of chromatography in the identification of degradants in drug substances." Advanced Drug Delivery Reviews.
  • Waters Corporation. (2025). Separation of Montelukast Sodium and Impurities using Atlantis dC18. Application Note. Link

  • Agilent Technologies. (2023). Analysis of Montelukast Sodium and Related Impurities using Agilent ZORBAX Eclipse Plus C18. Link

  • Reddy, P. S., et al. (2013). "Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV." International Journal of Pharmaceutical Sciences Review and Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Montelukast &amp; Bis-sulfide Impurity Troubleshooting

Topic: Troubleshooting Co-elution of Montelukast and Bis-sulfide Impurity (Michael Adduct) Document ID: TS-MNT-042 Last Updated: 2025-05-12 Status: Active Executive Summary & Problem Definition The Issue: Users frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-elution of Montelukast and Bis-sulfide Impurity (Michael Adduct) Document ID: TS-MNT-042 Last Updated: 2025-05-12 Status: Active

Executive Summary & Problem Definition

The Issue: Users frequently report resolution failures (


) between Montelukast Sodium (API) and its "Bis-sulfide" impurity during RP-HPLC analysis.

Technical Context: In the context of Montelukast, the "Bis-sulfide" impurity typically refers to the Michael Adduct (USP Related Compound C / EP Impurity D). Chemically, this is a diastereomeric mixture formed by the nucleophilic attack of the thiol group of one Montelukast precursor onto the vinyl group of another.

Why it happens:

  • Hydrophobic Similarity: Both the API and the Bis-sulfide adduct are highly hydrophobic, often co-eluting in standard C18 gradients if the organic ramp is too steep.

  • Diastereomeric Broadening: The Bis-sulfide exists as a mixture of diastereomers, often presenting as a split or broad peak that "tails" into the main Montelukast peak.

  • Column Chemistry: Standard alkyl-bonded phases (C18) lack the

    
    -
    
    
    
    interaction selectivity required to differentiate the quinoline rings effectively.

Diagnostic Phase: Is it really Bis-sulfide?

Q: I see a shoulder on my main peak. How do I confirm it is the Bis-sulfide (Impurity D) and not the Cis-isomer (Impurity B)?

A: You must distinguish them based on Relative Retention Time (RRT) and spectral behavior. The Cis-isomer is a photolytic degradant, while the Bis-sulfide is a process impurity.

Diagnostic FactorCis-Isomer (Impurity B)Bis-sulfide (Impurity D/Michael Adduct)
Typical RRT ~0.90 – 1.05 (Often co-elutes front or tail)1.20 – 1.55 (Late eluter)
Origin Light exposure (Sample prep issue)Synthesis (Coupling reaction byproduct)
Peak Shape Sharp, single peakSplit or Broad (Diastereomeric mixture)
UV Spectrum Similar to APIDistinct shoulder due to loss of conjugation

Critical Check: If your "impurity" elutes before or immediately with Montelukast, it is likely Impurity B (Cis-isomer) or Sulfoxide , not Bis-sulfide. Bis-sulfide is significantly more hydrophobic and usually elutes later. If it is co-eluting, your gradient is likely compressing the end of the run too aggressively.

Resolution Phase: Step-by-Step Troubleshooting

Scenario A: The Impurity is Co-eluting at the Tail of the Main Peak

Q: The Bis-sulfide is merging with the tail of my Montelukast peak. How do I separate them?

A: Modify the Gradient Slope and Organic Modifier. The Bis-sulfide is more hydrophobic than Montelukast. You need to increase the retention difference by flattening the gradient at the elution point.

Protocol 1: Gradient Shallowing

  • Current State: If your gradient goes from 50%

    
     90% B in 10 minutes, the slope is too steep (
    
    
    
    ).
  • Optimization: Introduce a shallow ramp or isocratic hold near the elution %B of Montelukast.

    • Step 1: Determine the %B where Montelukast elutes (e.g., 65% B).

    • Step 2: Modify gradient to ramp 60%

      
       70% B over 15 minutes (Slope 
      
      
      
      ).
    • Result: This pulls the later-eluting Bis-sulfide away from the main peak.

Scenario B: Gradient Optimization Failed / Peak Shape is Poor

Q: I flattened the gradient, but the resolution is still poor. What column should I use?

A: Switch from C18 to Phenyl-Hexyl. Montelukast contains a quinoline ring and a phenyl group. C18 columns rely solely on hydrophobicity. Phenyl-Hexyl columns utilize


-

interactions, which provide superior selectivity for the aromatic differences between the monomer (Montelukast) and the dimer-like Bis-sulfide.

Recommended Column Specifications:

  • Chemistry: Phenyl-Hexyl or Phenyl-Ether linked.

  • Dimensions:

    
    , 
    
    
    
    (or
    
    
    for UPLC).
  • Reference: USP Monograph for Montelukast Sodium uses a Phenyl column (L11) for this specific reason.[1]

Scenario C: Mobile Phase Chemistry

Q: Does pH affect the separation of Bis-sulfide?

A: Yes, but secondary to organic strength. Montelukast has a carboxylic acid (


) and a tertiary amine.
  • Acidic Mobile Phase (0.1% TFA, pH ~2): Both species are protonated. Resolution is driven purely by hydrophobicity. This is often preferred for sharp peaks but can cause degradation.

  • Neutral/Basic Mobile Phase (Ammonium Acetate, pH 5.5 - 6.0): The carboxylic acid is ionized (COO-). This reduces the retention of the main peak significantly, potentially moving it away from the highly hydrophobic Bis-sulfide (which also ionizes but has double the hydrophobic mass).

    • Recommendation: Use Ammonium Formate/Formic Acid (pH 3.5 - 4.0) on a Phenyl-Hexyl column for the best balance of stability and selectivity.

Visual Troubleshooting Workflow

The following diagram illustrates the decision matrix for resolving Montelukast co-elution issues.

Montelukast_Troubleshooting Start Problem: Montelukast Co-elution CheckRRT Step 1: Check RRT of Impurity Start->CheckRRT IsEarly RRT < 1.0 (Front Eluter) CheckRRT->IsEarly IsLate RRT > 1.0 (Tail Eluter) CheckRRT->IsLate IdentifyCis Suspect: Cis-Isomer or Sulfoxide Action: Protect from Light IsEarly->IdentifyCis IdentifyBis Suspect: Bis-sulfide (Michael Adduct) IsLate->IdentifyBis GradientCheck Step 2: Gradient Slope Check IdentifyBis->GradientCheck SteepGradient Gradient > 2% per min? GradientCheck->SteepGradient ActionFlatten Action: Flatten Gradient (0.5% B per min) SteepGradient->ActionFlatten Yes ActionColumn Action: Switch Column Chemistry SteepGradient->ActionColumn No (Already Shallow) SelectPhenyl Select Phenyl-Hexyl (L11) Target: Pi-Pi Interaction ActionColumn->SelectPhenyl Recommended SelectC18 Select High Carbon Load C18 Target: Hydrophobicity ActionColumn->SelectC18 Alternative

Caption: Decision tree for identifying and resolving Montelukast impurity co-elutions based on retention time and chromatographic parameters.

Validated Reference Protocol

If your current method fails, adopt this standard starting point derived from pharmacopeial principles.

Method Parameters:

ParameterSetting
Column Phenyl-Hexyl,

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile : Methanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (high sensitivity) or 280 nm (selectivity)
Temperature

Gradient Table:

Time (min)% Mobile Phase BPurpose
0.040Initial Hold
2.040Isocratic equilibration
18.085Shallow Ramp for Impurity Separation
20.095Wash highly hydrophobic dimers
25.040Re-equilibration

References

  • United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities.[1] USP-NF.

  • European Directorate for the Quality of Medicines (EDQM). Montelukast Sodium: Impurity D (Michael Adduct). European Pharmacopoeia.[2][3]

  • V. Kumar et al. "A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium." Semantic Scholar, 2012.

  • RSC Analytical Methods. "Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation." Royal Society of Chemistry, 2011.

  • Helix Chromatography. "HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column."

Sources

Optimization

Technical Support Center: Stability of Montelukast Bis-sulfide

This is a technical support guide designed for analytical chemists and pharmaceutical researchers working with Montelukast Bis-sulfide (commonly identified as the Michael Adduct or Impurity D ).[1] Solvent System: Aceton...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for analytical chemists and pharmaceutical researchers working with Montelukast Bis-sulfide (commonly identified as the Michael Adduct or Impurity D ).[1]

Solvent System: Acetonitrile (ACN) & Water[1]

User Guide Version: 2.1 (Current) Target Analyte: Montelukast Bis-sulfide (Impurity D / Michael Adduct) CAS Registry: 1242260-05-4 (Generic), 1187586-61-3 (Impurity D)[1]

Part 1: Executive Summary & Compound Identity[1][2]

What is "Montelukast Bis-sulfide"? In the context of Montelukast stability profiling, "Bis-sulfide" almost exclusively refers to the Michael Adduct impurity (EP Impurity D; USP Related Compound C).[1]

  • Chemical Nature: It is formed when the thiol intermediate (or a second equivalent of the side chain) undergoes a Michael addition across the styrene double bond of the Montelukast parent molecule.

  • Structural Consequence: Unlike Montelukast, this molecule lacks the conjugated styrene double bond.

  • Stability Implication:

    • Photo-stability: Significantly higher than Montelukast (no cis-trans isomerization possible).[1]

    • Oxidative Stability: Lower . The molecule contains two thioether linkages, doubling the sites available for oxidation to sulfoxides.

Quick Reference: Stability Profile
ParameterStability RatingCritical Notes
Solvent (ACN:Water) High (Short-term)Stable for <24h at ambient temp if pH is neutral.[1]
Light Sensitivity Moderate More stable than Montelukast, but photo-oxidation can still occur.[1]
Oxidation Risk Critical High risk. Forms sulfoxides (M+16, M+32) rapidly in aerated solvents.
pH Sensitivity High Insoluble/Precipitates at pH < 4.5. Stable at pH 6.0–8.0.

Part 2: Preparation & Handling Protocols

Protocol A: Preparation of Stock Standards

Use this protocol to prepare a primary stock solution for HPLC/LC-MS analysis.

Reagents Required:

  • Acetonitrile (LC-MS Grade)[1]

  • Milli-Q Water (Degassed)[1]

  • Diluent: 90:10 (v/v) Methanol:Water or ACN:Water (See Note 1).[1]

Step-by-Step:

  • Equilibrate: Allow the reference standard vial to reach room temperature before opening (prevents condensation).

  • Weighing: Weigh the standard into an amber volumetric flask.

    • Why Amber? While the Bis-sulfide is photo-stable regarding isomerization, amber glass prevents photo-induced auto-oxidation.[1]

  • Dissolution: Dissolve initially in 100% Methanol or Acetonitrile (approx. 60% of flask volume).

    • Technical Insight: The Bis-sulfide is a dicarboxylic acid.[1] It is hydrophobic. Adding water first may cause wetting issues or micelle formation.

  • Dilution: Make up to volume with water/buffer only after complete dissolution.

  • Degassing: Sonicate for max 1 minute. Do not over-sonicate , as heat promotes oxidation.

Storage of Solutions:

  • Immediate Use: Ambient temperature (20-25°C) in autosampler for up to 24 hours.

  • Short Term (1 week): 2-8°C. Ensure caps are tight to prevent ACN evaporation.

  • Long Term: Not recommended. Prepare fresh.

Note 1 (Solvent Choice): While ACN/Water is the target topic, Montelukast species are often more soluble and stable in Methanol stock solutions. If your method allows, prepare the concentrated stock in Methanol, then dilute into ACN/Water for the working standard.

Part 3: Troubleshooting & FAQs

Issue 1: "I see extra peaks eluting before the Bis-sulfide peak."

Diagnosis: Oxidative Degradation.[1] The Bis-sulfide contains two sulfur atoms.[1] Dissolved oxygen in the ACN/Water mix attacks these sulfurs, creating sulfoxides.

  • Mechanism: Bis-sulfide (R-S-R')

    
     Sulfoxide (R-S(=O)-R').[1]
    
  • Chromatographic Behavior: Sulfoxides are more polar than the parent thioether; they elute earlier in Reverse Phase (RP) chromatography.

Corrective Action:

  • Degas Solvents: Helium sparge or vacuum filter all aqueous mobile phases.

  • Antioxidant: Add 0.1% Ascorbic Acid or Cysteine to the diluent if the assay permits.

  • Check Water Quality: Metal ions (Fe, Cu) in low-quality water catalyze S-oxidation.[1] Use LC-MS grade water.[1]

Issue 2: "The peak area is variable or low (Poor Recovery)."

Diagnosis: Solubility/pH Mismatch. The Bis-sulfide has two carboxylic acid tails.[1] In pure ACN/Water (without buffer), the pH might drift acidic (pH ~5 due to dissolved CO2), causing partial protonation and precipitation or adsorption to glass.[1]

Corrective Action:

  • Buffer the Diluent: Do not use plain Water/ACN. Use 10mM Ammonium Acetate (pH ~5.5) or Phosphate buffer (pH 6.[1]5) mixed with ACN.[1][2][3][4][5]

  • Glassware: Use silanized glassware if working at very low concentrations (<1 µg/mL) to prevent adsorption.

Issue 3: "Does the Bis-sulfide isomerize like Montelukast?"

Answer: No. Montelukast undergoes light-induced cis-trans isomerization because of its conjugated styrene double bond.[1] The Bis-sulfide (Michael Adduct) is formed by the saturation of this bond. Therefore, it does not form a cis-isomer.[1]

  • Warning: If you see a peak with the same mass but different RT, it is likely a diastereomer . The Michael addition creates new chiral centers, often resulting in a mixture of diastereomers (R,R and R,S) that may separate on high-efficiency columns.

Part 4: Visualizing the Stability Logic

The following diagrams illustrate the formation and degradation pathways of Montelukast Bis-sulfide to aid in troubleshooting.

Diagram 1: Degradation & Interconversion Pathways

Montelukast_Stability cluster_stability Stability in ACN/Water Montelukast Montelukast (Parent) (C35H36ClNO3S) BisSulfide Montelukast Bis-sulfide (Michael Adduct / Impurity D) (C41H46ClNO5S2) Montelukast->BisSulfide + Thiol / Michael Addition (Process Impurity) CisIsomer Cis-Montelukast (Light Degradant) Montelukast->CisIsomer UV Light (Isomerization) Thiol Thiol Intermediate (Side Chain Precursor) Thiol->BisSulfide Dimerization Mechanism Sulfoxide Bis-sulfide Sulfoxides (M+16, M+32) Early Eluting Impurities BisSulfide->Sulfoxide Oxidation (O2 in Water/ACN)

Caption: Pathway showing the formation of Bis-sulfide from Montelukast and its primary degradation route (oxidation) in solution. Note that Bis-sulfide does not isomerize to Cis-forms.[1][6]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Unstable Bis-sulfide Data CheckPeaks Are there extra peaks? Start->CheckPeaks CheckArea Is Peak Area Low/Variable? Start->CheckArea EarlyEluting Early Eluting Peaks? CheckPeaks->EarlyEluting CheckSolvent Check Solvent pH CheckArea->CheckSolvent Oxidation Cause: Oxidation (Sulfoxide Formation) EarlyEluting->Oxidation Yes Diastereomers Cause: Diastereomers (Separation of isomers) EarlyEluting->Diastereomers No (Close elution) Acidic pH < 5.0? CheckSolvent->Acidic Precipitation Cause: Precipitation (Insolubility of Acid form) Acidic->Precipitation Yes Adsorption Cause: Glass Adsorption (Use Silanized Glass) Acidic->Adsorption No

Caption: Decision tree for diagnosing stability issues with Montelukast Bis-sulfide in ACN/Water mixtures.

Part 5: References

  • European Directorate for the Quality of Medicines (EDQM). Montelukast Sodium Monograph 2124. European Pharmacopoeia (Ph.[4] Eur.). (Defines Impurity D structure and limits).

  • U.S. Pharmacopeial Convention. Montelukast Sodium. USP-NF.[1] (Defines Related Compound C). [1]

  • Al Omari, M. M., et al. (2007).[3] "Effect of light and heat on the stability of montelukast in solution and in its solid state."[3][7] Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471.[1][3] (Foundational work on Montelukast degradation pathways).

  • Ma, M., et al. (2013). "Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV." International Journal of Pharmaceutical Sciences Review and Research. (Discusses Michael Adduct detection).

  • Sriram Chem. Montelukast Bis-Sulfide Reference Standard Data Sheet. (Confirming structure and MW 732.4).

Sources

Troubleshooting

Technical Support Center: Minimizing Montelukast Bis-sulfide Generation

[1] Executive Summary In the synthesis of Montelukast Sodium, the term "Bis-sulfide" typically refers to the Michael Adduct impurity (often designated as Impurity D + E in EP/USP monographs). This impurity is chemically...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of Montelukast Sodium, the term "Bis-sulfide" typically refers to the Michael Adduct impurity (often designated as Impurity D + E in EP/USP monographs). This impurity is chemically distinct from the oxidative disulfide dimer.

The Bis-sulfide is formed via a two-step "Dehydration-Addition" cascade:

  • Elimination: The tertiary alcohol of Montelukast (or its mesylate precursor) undergoes dehydration to form the Styrene Impurity (Montelukast Dehydrate).[1]

  • Michael Addition: Excess thiol side-chain (1-(mercaptomethyl)cyclopropylacetic acid) attacks the exocyclic double bond of the Styrene intermediate under basic conditions.[1]

Minimizing this impurity requires a paradoxical control strategy: preventing acid-catalyzed dehydration while simultaneously inhibiting base-catalyzed Michael addition .[1]

Module 1: Diagnostic & Mechanism

Q: How do I definitively identify the Bis-sulfide impurity in my HPLC trace?

A: The Bis-sulfide impurity is a structural dimer-like molecule containing two thioether linkages.[1]

  • Relative Retention Time (RRT): Typically elutes after Montelukast (approx.[1] RRT ~1.2 - 1.3 depending on method).[1]

  • Mass Spectrometry: Look for a molecular ion corresponding to [M + Thiol Side Chain] .[1]

    • Montelukast Mass: ~586 Da[1]

    • Thiol Side Chain Mass: ~144 Da[1]

    • Bis-sulfide Mass: ~730-732 Da.[1][2]

  • Stereochemistry: It often appears as a doublet or broad peak because it exists as a mixture of diastereomers (due to the new chiral center formed at the benzylic position).

Q: What is the precise mechanism of formation?

A: The formation is a "Process Trap" driven by competing conditions.

  • Step 1 (The Trigger): High temperature or local acidic pockets cause the tertiary alcohol (or the labile mesylate intermediate) to eliminate methanesulfonic acid/water, forming the Styrene Impurity .

  • Step 2 (The Capture): The reaction environment is rich in nucleophilic Thiol (used for the coupling).[1] This Thiol attacks the newly formed Styrene double bond.

Visualizing the Pathway:

Montelukast_BisSulfide_Pathway Mesylate Mesylate Intermediate (Labile) Styrene Styrene Impurity (Michael Acceptor) Mesylate->Styrene Elimination (Side Rxn) High Temp / Local Acid Montelukast Montelukast (Target) Mesylate->Montelukast Substitution (Ideal) Base, < -5°C BisSulfide Bis-sulfide Impurity (Michael Adduct) Styrene->BisSulfide + Thiol (Michael Addn) Base, > 0°C Thiol Thiol Reagent (Nucleophile)

Figure 1: The Bifurcation Point.[1] The Mesylate intermediate determines the fate of the batch. Substitution yields Montelukast; Elimination triggers the Bis-sulfide cascade.[1]

Module 2: Synthesis Optimization (The Coupling Step)

Q: My Bis-sulfide levels are consistently >0.5%. Which parameter should I adjust first?

A: Reaction Temperature is the primary lever. The elimination reaction (Styrene formation) has a higher activation energy than the substitution reaction.[1]

  • Recommendation: Conduct the coupling reaction (Mesylate + Thiol) at -15°C to -5°C .

  • Data Insight:

    Temperature % Styrene Formed % Bis-sulfide (End of Rxn)
    +25°C High (>2.0%) High (>1.5%)
    0°C Moderate (0.5-1.0%) Moderate (0.3-0.8%)

    | -15°C | Low (<0.1%) | Low (<0.1%) |[1][2]

Q: Does the choice of Base impact Bis-sulfide generation?

A: Yes. Strong, localized basicity promotes elimination.

  • Avoid: Rapid addition of alkoxides (e.g., Sodium Methoxide, NaOMe). High local concentrations of NaOMe strip the proton beta to the mesylate, causing instantaneous elimination.

  • Preferred Protocol:

    • Premix the Thiol with the Base (e.g., NaOMe or Cs2CO3) at low temperature to form the Thiolate anion before introducing the Mesylate.

    • Alternatively, add the Base solution slowly to the mixture of Thiol and Mesylate to prevent "hot spots" of basicity.

    • Cesium Carbonate (Cs2CO3) in polar aprotic solvents (DMF/DMSO) often yields lower elimination rates compared to NaOMe/MeOH due to the "Soft-Soft" interaction preference of the thiolate substitution over the "Hard" elimination.[1]

Module 3: Work-up & Isolation Strategies

Q: The impurity increases during work-up. Why?

A: This indicates Latent Styrene Conversion . If your reaction finishes with some unreacted Styrene and excess Thiol, and you warm the mixture for work-up while it is still basic, the Michael addition will proceed rapidly.

  • Troubleshooting Step: Ensure the reaction is quenched effectively before temperature elevation.

  • Protocol: Quench with a dilute acid (e.g., dilute acetic acid or tartaric acid) to neutralize the base cold (at 0°C).[1] This stops the Thiolate from attacking the Styrene.

Q: Can I remove the Bis-sulfide during crystallization?

A: It is difficult to remove because of its structural similarity to Montelukast (both are lipophilic carboxylates).[1]

  • Best Practice: Purification via the Amine Salt (e.g., Dicyclohexylamine or tert-Butylamine salt).[1] The bulky amine salts of the Bis-sulfide dimer disrupt the crystal lattice of the Montelukast amine salt, causing the impurity to remain in the mother liquor.

  • Solvent System: Toluene/Acetonitrile or Ethyl Acetate/Hexane mixtures are effective for rejecting the dimeric impurity during salt crystallization.

Module 4: Raw Material Control

Q: Does the purity of the Thiol starting material matter?

A: Indirectly, yes.

  • Disulfide Contamination: If your Thiol starting material contains significant Disulfide dimer, it does not form Bis-sulfide directly, but it alters the stoichiometry. You might add excess reagent to compensate, increasing the "Thiol load" available for Michael addition if Styrene forms.

  • Specification: Ensure 1-(mercaptomethyl)cyclopropylacetic acid has a purity >98% and contains <0.5% disulfide dimer.

References

  • Process-Related Impurities in Montelukast

    • Title: Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.[3]

    • Source: Asian Journal of Research in Chemistry, 2011.
    • Relevance: Identifies the Michael Adduct mechanism and the role of the styrene intermedi
    • [1]

  • Impurity Control Strategies

    • Title: Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants.
    • Source: Organic Process Research & Development (ACS), 2010.[1]

    • Relevance: Discusses the kinetics of substitution vs.
    • [1]

  • Impurity Standards & Structure

    • Title: Montelukast Bis-sulfide (Mixture of Diastereomers) Product Information.[1]

    • Source: LGC Standards / TRC.
    • Relevance: Confirms the structural identity of the Bis-sulfide as the Michael addition product.
    • [1]

  • Patent Literature on Purification

    • Title: Process for preparing montelukast sodium containing controlled levels of impurities (WO2008087628A1).[1]

    • Source: Google P
    • Relevance: Details the amine salt purification method to purge styrene and Michael adduct impurities.

Sources

Optimization

Overcoming solubility challenges with Montelukast Bis-sulfide standards

[1][2][3] Topic: Overcoming Solubility & Stability Challenges Audience: Analytical Chemists, QC Specialists, and R&D Scientists. Executive Summary: The "Double-Tail" Challenge Montelukast Bis-sulfide (often identified as...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Topic: Overcoming Solubility & Stability Challenges

Audience: Analytical Chemists, QC Specialists, and R&D Scientists.

Executive Summary: The "Double-Tail" Challenge

Montelukast Bis-sulfide (often identified as EP Impurity D or USP Related Compound ) presents a unique analytical challenge compared to the parent API.[1][2][3] Structurally, this impurity contains two (1-(mercaptomethyl)cyclopropyl)acetic acid moieties attached to the central scaffold.[1][2][3]

While Montelukast Sodium is amphiphilic, the Bis-sulfide variant is significantly more lipophilic and sterically bulky (MW ~732 g/mol ).[1][2][3] It exhibits poor solubility in standard aqueous mobile phases and is highly prone to "crashing out" (precipitation) upon contact with acidic buffers. Furthermore, it retains the photosensitivity of the parent quinoline structure, requiring strict light-protection protocols.

This guide provides a self-validating system for solubilizing, stabilizing, and analyzing this critical impurity.

Part 1: The Solubility Matrix (Troubleshooting Q&A)
Q1: I am following the USP monograph, but my Bis-sulfide standard is precipitating or showing low recovery. Why?

Diagnosis: You are likely experiencing "Hydrophobic Shock." The Science: Montelukast Bis-sulfide has two hydrophobic "tails" and a high LogP.[2] Standard HPLC methods for Montelukast often use a diluent of Methanol/Water or Acetonitrile/Water. If you attempt to dissolve the solid Bis-sulfide directly into a diluent containing >20% water, the lattice energy will overcome solvation, resulting in micro-precipitates that may be invisible to the naked eye but get filtered out (causing low assay) or clog the column.

The Fix:

  • Step 1: Dissolve the solid exclusively in 100% Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[3]

  • Step 2: Sonicate for 2-5 minutes.

  • Step 3: Add the aqueous buffer slowly to the organic stock, not the other way around.

Q2: Can I use Acetonitrile (ACN) instead of Methanol?

Recommendation: Use Methanol as the primary solvent. Reasoning: While ACN is a stronger solvent for many organics, Montelukast and its analogs often show better solubility stability in protic solvents like Methanol due to hydrogen bonding with the carboxylic acid and hydroxyl groups. ACN solutions of Montelukast impurities are more prone to precipitation when mixed with acidic buffers (e.g., Phosphate/Acetate pH 3.5).

Q3: My peak area for the Bis-sulfide impurity is decreasing over time in the autosampler. Is it degrading?

Diagnosis: It is likely Adsorption , not just degradation. The Science: Due to its high lipophilicity, the Bis-sulfide molecule sticks to glass vial walls and PTFE liners, especially in highly aqueous diluents. The Fix:

  • Solvent Strength: Ensure your final sample diluent is at least 60-70% Organic .[1][2][3]

  • Vial Choice: Use deactivated (silanized) amber glass vials or high-quality polypropylene vials to reduce surface adsorption.[1][2][3]

Part 2: Stability & Handling (The "Hidden" Variable)
Q4: The standard turned yellow/orange. Is it still usable?

Status: Discard immediately. The Science: Montelukast contains a conjugated quinoline-styrene system.[1][2][3] Upon exposure to UV/Visible light, it undergoes a [2+2] photocyclization or cis-trans isomerization (forming the Cis-isomer).[1][2][3] The Bis-sulfide shares this chromophore.[1][2][3] A color shift indicates significant photodegradation. Protocol:

  • All handling must occur under monochromatic red/yellow light .

  • Use Amber glassware exclusively.

  • Wrap volumetric flasks in aluminum foil during sonication.

Q5: How does pH affect the solubility of the Bis-sulfide?

The Mechanism: The molecule contains two carboxylic acid groups.

  • High pH (>6.0): Both acids are ionized (COO⁻).[1][2][3] Solubility is High .

  • Low pH (<4.0): Both acids are protonated (COOH).[1][2][3] Solubility is Extremely Low .

  • The Trap: Most Montelukast HPLC methods use acidic mobile phases (pH 3.5 - 4.[1][2][3]5) to sharpen the amine peak. If you inject a high-pH sample slug into a low-pH stream, the Bis-sulfide may precipitate inside the injection loop or at the column head, causing "ghost peaks" or carryover.[1][2][3]

Part 3: Validated Preparation Protocol

Objective: Prepare a stable 50 µg/mL Stock Solution.

ParameterSpecification
Primary Solvent Methanol (LC-MS Grade)
Secondary Diluent 80:20 Methanol : Water (v/v)
Glassware Class A, Low-Actinic (Amber)
Temperature Ambient (20-25°C) - Do not heat
Step-by-Step Workflow:
  • Weighing: Accurately weigh the Bis-sulfide standard into a dry, amber volumetric flask.

  • Primary Solubilization: Add Methanol to fill 60% of the flask volume.

  • Dissolution: Sonicate for 5 minutes. Ensure the water bath is not hot (>30°C promotes degradation).

  • Verification: Visually inspect for "swirling" particulates. The solution must be crystal clear.

  • Dilution: Bring to volume with Methanol. This is your Stock A .

  • Working Standard: Dilute Stock A into the Secondary Diluent (80:20 MeOH:Water).

    • Critical: Do not dilute below 60% organic if the solution will sit for >4 hours.

Part 4: Visualizing the Logic
Diagram 1: Solubility Decision Tree

This logic gate ensures you select the correct solvent system based on your specific mobile phase conditions.

SolubilityLogic Start Start: Solid Montelukast Bis-sulfide SolventChoice Primary Solvent Selection Start->SolventChoice MeOH Methanol (Recommended) Balances solubility & stability SolventChoice->MeOH Standard Use ACN Acetonitrile Risk of buffer precipitation SolventChoice->ACN Alternative DMSO DMSO Use only if conc. >1 mg/mL needed SolventChoice->DMSO High Conc. Dilution Dilution Step (Targeting Working Conc.) MeOH->Dilution ACN->Dilution DMSO->Dilution CheckPH Check Mobile Phase pH Dilution->CheckPH Acidic Acidic MP (pH < 4.0) CheckPH->Acidic Neutral Neutral MP (pH > 6.0) CheckPH->Neutral ActionAcid CRITICAL: Maintain Diluent >60% Organic to prevent crash Acidic->ActionAcid ActionNeut Standard Diluent (50:50 Organic:Water) OK Neutral->ActionNeut

Caption: Decision tree for solvent selection to prevent hydrophobic precipitation of Montelukast Bis-sulfide.

Diagram 2: The Degradation Defense Workflow

This workflow illustrates the simultaneous protection against Light and Oxidation required during handling.

DegradationDefense Standard Montelukast Bis-sulfide Threat1 Threat: UV Light (Isomerization) Standard->Threat1 Threat2 Threat: Oxidation (Sulfoxide formation) Standard->Threat2 Defense1 Amber Glassware + Foil Wrap Threat1->Defense1 Mitigation Defense2 Nitrogen Headspace + Fresh Solvents Threat2->Defense2 Mitigation Result Stable Analyte (Reliable HPLC Data) Defense1->Result Defense2->Result

Caption: Integrated defense strategy against the two primary degradation pathways of Montelukast standards.

References
  • European Pharmacopoeia (Ph. Eur.) . Montelukast Sodium Monograph 2124. (Defines Impurity D and system suitability requirements).

  • U.S. Pharmacopeia (USP) . Montelukast Sodium: USP Monograph. (Details chromatographic conditions and "Related Compound" specifications). [1][2][3]

  • LGC Standards . Montelukast Bis-sulfide (Mixture of Diastereomers) Data Sheet. (Provides structural confirmation and CAS 1187586-61-3).[1][2][3] [1][2][3]

  • Fiori, J., et al. (2021). "Ecotoxicity and photodegradation of Montelukast in water." Environmental Research. (Establishes the rapid photodegradation kinetics of the Montelukast scaffold).

  • Ma, M., et al. (2013). "Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV." International Journal of Pharmaceutical Sciences Review and Research. (Discusses the separation of lipophilic impurities).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Calculation of Relative Response Factor (RRF) for Montelukast Bis-sulfide

[1][2] Executive Summary & Strategic Context Subject: Montelukast Bis-sulfide (Commonly referred to as the Michael Adduct Impurity).[1][2][3] Pharmacopeial Mapping: Often corresponds to EP Impurity E or USP Related Compo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Context

Subject: Montelukast Bis-sulfide (Commonly referred to as the Michael Adduct Impurity).[1][2][3] Pharmacopeial Mapping: Often corresponds to EP Impurity E or USP Related Compound C/D (depending on diastereomer mixture).[1] Chemical Basis: 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid.[1][2][4][5][6][7] Molecular Formula: C


H

ClNO

S

(MW: ~732.4 g/mol ).[1][2][4][5]

Accurate quantification of Montelukast Bis-sulfide is critical due to its formation during the final synthesis steps (Michael addition of the thiol side chain to the styrene moiety) and potential increase during stability studies.[1] Because this impurity possesses a significantly higher molecular weight (~732 Da) than the API (~586 Da) but retains the same single quinoline chromophore , assuming an RRF of 1.0 is scientifically invalid and will lead to underestimation of the impurity content.[1]

This guide details the Slope Method for RRF determination, the industry "Gold Standard" for establishing linearity and accuracy in HPLC/UPLC methods.

Structural & Mechanistic Insight

To calculate RRF correctly, one must understand the origin of the UV response. Montelukast Sodium absorbs UV light primarily through its 7-chloroquinoline moiety.[1][2]

  • Montelukast (API): 1 Quinoline Chromophore.[1][2] MW

    
     586.[1][2]
    
  • Montelukast Bis-sulfide: 1 Quinoline Chromophore + Extra Thiol Side Chain (non-chromophoric).[1][2] MW

    
     732.[1][3][7]
    

Theoretical RRF Prediction: Since the molar absorptivity (


) is driven by the single quinoline ring in both molecules, their molar response is likely similar.[1] However, RRF in pharmaceutical analysis is typically weight-based (mg/mL).[1]

[1][2]

Assuming


:


[1][2]

Note: Experimental values often range between 0.8 – 1.1 due to solvent effects and slight electronic shifts from the sulfide addition, but the theoretical baseline suggests the response per unit weight is lower than the API.[1]

Visualization: Formation Pathway & Chromophore Logic[2]

Montelukast_BisSulfide_Formation cluster_chromophore UV Response Factor Impact Styrene Montelukast Styrene Intermediate (Reactive Double Bond) API Montelukast Sodium (MW: 586) 1 Quinoline Chromophore Styrene->API Coupling (Primary Rxn) Thiol Thiol Side Chain (Nucleophile) BisSulfide Montelukast Bis-sulfide (Michael Adduct) (MW: 732) 1 Quinoline Chromophore Thiol->BisSulfide Nucleophilic Attack API->BisSulfide Michael Addition (Excess Thiol + Basic Cond.)

Figure 1: Formation of Montelukast Bis-sulfide via Michael Addition.[1][2][3] Note that despite the mass increase, the chromophore count (quinoline) remains constant.[1]

Experimental Protocol: The Slope Method

Do not rely on single-point calibration. The linearity of the detector response must be established for both the API and the isolated impurity standard.

Reagents & Standards[1][2][8][9][10][11]
  • Montelukast Sodium Reference Standard (RS): Purity > 99.0%.[1][2][8]

  • Montelukast Bis-sulfide Impurity Standard: Purity > 90.0% (Must correct for potency).[1][2]

  • Diluent: Methanol : Water (90:10 v/v) or as per your specific method (avoid acidic diluents if stability is an issue).[1][2]

Chromatographic Conditions (Typical)[1][2]
  • Column: C18 (e.g., L1 packing), 150 x 4.6 mm, 3-5 µm.[1]

  • Wavelength: 225 nm (high sensitivity) or 280 nm (selectivity).[1] Note: RRF is wavelength-dependent.[1][2] You must determine it at the method wavelength.

  • Mobile Phase: Gradient of Ammonium Acetate Buffer (pH ~5.[1]5) and Acetonitrile.[1]

Preparation of Linearity Solutions

Prepare a stock solution for both the API and the Impurity.[1] Dilute to create at least 5 concentration levels ranging from LOQ (Limit of Quantitation) to 150% of the Specification Limit .

LevelConcentration (µg/mL)Purpose
Level 1~0.5 µg/mL (LOQ)Sensitivity Check
Level 2~2.5 µg/mLLow-range Linearity
Level 3~5.0 µg/mL (Spec Limit)Target Level
Level 4~7.5 µg/mLUpper Range
Level 5~10.0 µg/mLRobustness Check

Crucial Step: Ensure the Impurity concentration is corrected for its potency (purity) and salt form (if applicable).


[1][2]
Workflow Diagram

RRF_Workflow Start Start: RRF Determination Prep Prepare Stock Solutions (API & Bis-sulfide) Start->Prep Dilute Prepare 5-7 Linearity Levels (LOQ to 150% Spec) Prep->Dilute Inject Inject into HPLC (n=3 per level) Dilute->Inject Plot Plot Area vs. Conc (mg/mL) Inject->Plot Regress Linear Regression Calculate Slopes (m) Plot->Regress Calc Calculate RRF = Slope_Imp / Slope_API Regress->Calc

Figure 2: Step-by-step workflow for experimental determination of RRF using the Slope Method.

Calculation & Data Analysis

The Formula

The Relative Response Factor (RRF) is the ratio of the slopes obtained from the linearity curves.[1]


[1][2]

Where:

  • Slope_Impurity: The slope (

    
    ) of the linear regression line (
    
    
    
    ) for Montelukast Bis-sulfide.
  • Slope_API: The slope (

    
    ) of the linear regression line for Montelukast Sodium.
    
Example Calculation (Simulated Data)
ParameterMontelukast APIMontelukast Bis-sulfide
Linearity Range 0.5 – 10 µg/mL0.5 – 10 µg/mL
Regression Equation


Slope (

)
45,00038,250
Correlation (

)
0.99980.9995

[1]
Application in Routine Analysis

Once the RRF is established (e.g., 0.85), use it to correct the impurity area in routine testing where only the API standard is used.



Note: Dividing by RRF (0.85) increases the result.[1] This corrects for the fact that the impurity responds "less" per mg than the API.[1]

Critical Considerations & Troubleshooting

Stability of the Bis-sulfide

The bis-sulfide impurity is relatively stable compared to the sulfoxide impurity, but it can degrade under intense light.[2]

  • Recommendation: Use amber glassware for all RRF experiments.

  • Validation: Verify the solution stability of the impurity stock over 24 hours. If the peak area drops by >2%, prepare fresh.

Isomerism (Diastereomers)

Montelukast Bis-sulfide contains multiple chiral centers (from the Montelukast parent and the added thiol side chain).[1][2]

  • Chromatography: It often elutes as a close doublet or a broad peak depending on the separation of diastereomers.

  • Integration: You must integrate all isomers (the sum of the diastereomeric peaks) to calculate the slope correctly.[1] Treating them as separate impurities will skew the RRF calculation.[1]

Wavelength Selection

While 225 nm is common for sensitivity, the ratio of absorbance between the API and the Bis-sulfide may shift slightly at different wavelengths (e.g., 280 nm).[1]

  • Requirement: The RRF is valid only for the specific wavelength used during determination. If you change the method wavelength, you must re-determine the RRF.

References

  • United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities.[1] USP-NF.[1][2] (Provides the regulatory framework for related compound analysis). [1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Montelukast Sodium: Impurity E.[1][9] (Defines the specific impurity profile and system suitability).

  • Saz, J. M., et al. "Chromatographic determination of impurities in Montelukast Sodium." Journal of Chromatography A.
  • ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Establishes the slope method for linearity and RRF).

  • Alsante, K. M., et al. "The role of relative response factors in the analysis of pharmaceutical impurities." Advanced Drug Delivery Reviews.

Sources

Comparative

Comparative stability study of Montelukast Bis-sulfide vs. Sulfone

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers[1] Executive Summary In the development of Montelukast Sodium, distinguishing between oxidative d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers[1]

Executive Summary

In the development of Montelukast Sodium, distinguishing between oxidative degradation and process-related adduct formation is critical for defining shelf-life and manufacturing controls. This guide compares two distinct impurity classes: Montelukast Sulfone , a terminal oxidative degradant, and Montelukast Bis-sulfide (often referred to as the Michael Adduct), a complex structural impurity formed via nucleophilic addition.

While the Sulfone serves as a primary indicator of oxidative stress and packaging integrity, the Bis-sulfide acts as a marker for process stoichiometry and thermodynamic control during synthesis. This guide provides the experimental frameworks to isolate, characterize, and control these divergent stability risks.

Part 1: Molecular Identity & Mechanistic Origins[1][2]

To effectively control these impurities, one must first understand their divergent formation pathways.

1. Montelukast Sulfone (Oxidative Degradant)[1][2]
  • Nature: The ultimate product of S-oxidation.

  • Mechanism: The thioether sulfur atom in Montelukast is highly susceptible to electrophilic attack by reactive oxygen species (ROS). The reaction proceeds sequentially: Parent

    
     Sulfoxide (reversible/chiral) 
    
    
    
    Sulfone (irreversible).[1][2]
  • Criticality: High. It is the primary stability-limiting factor in solid oral dosage forms.[1][2]

2. Montelukast Bis-sulfide (Michael Adduct / Process Impurity)[1][2]
  • Nature: A high molecular weight adduct (approx.[1] MW 732 Da).[1]

  • Mechanism: Formed via a Michael Addition . If the tertiary alcohol of Montelukast undergoes elimination (dehydration), it forms a reactive styrene intermediate. In the presence of excess mercapto-cyclopropane acetic acid (the side-chain precursor) and basic conditions, a second thiol group adds across the double bond.

  • Criticality: Medium. Primarily a process control challenge, but can regenerate in solution if the drug undergoes elimination-addition cycles.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways leading to these two impurities.

Montelukast_Pathways Parent Montelukast Sodium (Thioether Linkage) Sulfoxide Montelukast Sulfoxide (Intermediate) Parent->Sulfoxide Oxidation (H2O2/Air) Styrene Styrene Intermediate (Elimination Product) Parent->Styrene Acid/Heat (Dehydration) Sulfone Montelukast Sulfone (Terminal Oxidant) Sulfoxide->Sulfone Strong Oxidation BisSulfide Montelukast Bis-sulfide (Michael Adduct) Styrene->BisSulfide Michael Addition (+ Thiol / Basic pH) Thiol Excess Thiol (Reagent) Thiol->BisSulfide

Figure 1: Divergent degradation pathways.[1][2] The Red path represents oxidative stress (Sulfone), while the Green path represents chemical instability/process deviations (Bis-sulfide).[1][2]

Part 2: Experimental Protocols

This section details self-validating stress tests to generate and separate these specific impurities for method development.

Experiment A: Oxidative Stress (Sulfone Generation)

Objective: Force the conversion of Montelukast to its Sulfone via the Sulfoxide intermediate.

  • Preparation: Dissolve Montelukast Sodium to a concentration of 1.0 mg/mL in Acetonitrile:Water (50:50).

  • Stressing: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3.0%.
    
  • Incubation: Incubate at ambient temperature (25°C).

    • Checkpoint: At 1 hour, Sulfoxide will be the major degradant.

    • Endpoint: Continue incubation up to 24 hours to drive the reaction toward the Sulfone .

  • Quenching: Quench with 10% Sodium Metabisulfite solution to neutralize residual peroxide before injection. Note: Failure to quench leads to on-column oxidation and artifact peaks.[1][2]

Experiment B: Michael Addition Stress (Bis-sulfide Generation)

Objective: Simulate the process conditions that favor Bis-sulfide formation.

  • Preparation: Dissolve Montelukast Sodium (1.0 mg/mL) in Methanol.

  • Reagent Addition: Spike the solution with 0.5 equivalents of the side-chain precursor [1-(Mercaptomethyl) cyclopropaneacetic acid].

  • Catalysis: Adjust pH to >10 using 1N NaOH (promotes thiolate nucleophilicity).

  • Thermal Stress: Heat the solution to 60°C for 4-6 hours.

  • Mechanism Check: This condition promotes the elimination of the tertiary -OH to the styrene, followed by the attack of the spiked thiol, generating the Bis-sulfide .

Part 3: Comparative Stability Data

The following data summarizes the behavior of these impurities under standard HPLC conditions (C18 Column, Phosphate Buffer pH 3.5 / Acetonitrile Gradient).

ParameterMontelukast SulfoneMontelukast Bis-sulfide
Relative Retention Time (RRT) ~0.60 - 0.70 (Elutes Early)~1.50 - 1.80 (Elutes Late)
Polarity High (More Polar than Parent)Low (Highly Lipophilic)
UV Max (nm) 285 nm (Shifted)220-225 nm (End absorption)
Formation Kinetics First-order (Linear with Peroxide)Second-order (Dependent on [Thiol] & [Styrene])
Response Factor (RRF) ~0.9 - 1.0~0.6 - 0.8 (Lower UV response)
Impact of pH Stable across pH 4-9Forms rapidly at pH > 9 (Basic)

Technical Insight: The Bis-sulfide is significantly more lipophilic due to the addition of the second cyclopropane-acetic acid moiety. It requires a high percentage of organic solvent (high organic hold) in the gradient to elute. Conversely, the Sulfone is more polar and elutes before the parent peak.

Part 4: Analytical Strategy & Visualization

To accurately quantify these impurities, the analytical method must account for the massive difference in polarity. An isocratic method is insufficient; a gradient is required.

Recommended HPLC Workflow
  • Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Acidic pH suppresses silanol activity).[1][2]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-5 min: 40% B (Elutes Sulfoxide/Sulfone).[1][2]

    • 5-20 min: Ramp to 90% B (Elutes Parent).

    • 20-30 min: Hold at 90% B (Elutes Bis-sulfide/Dimers).

Method Validation Logic Diagram

Method_Validation Start Method Development Specificity Specificity Check (Stress Samples) Start->Specificity Resolution Resolution > 1.5? (Sulfone vs Parent) Specificity->Resolution Resolution->Start No (Adjust Gradient) LateEluters Check Late Eluters (Bis-sulfide RRT > 1.5) Resolution->LateEluters Yes FinalMethod Validated Stability Indicating Method LateEluters->FinalMethod Detected & Quantified

Figure 2: Validation logic ensuring capture of both early-eluting oxidative degradants and late-eluting process adducts.

Part 5: Control Strategies

For the Sulfone (Oxidation Control):

  • In-Process: Use nitrogen sparging during liquid compounding.[1][2]

  • Formulation: Incorporate antioxidants (e.g., Propyl gallate) if compatible, or use O2-scavenging packaging blisters.[1][2]

  • Storage: Strict light protection is required, as photo-oxidation accelerates sulfone formation.[1][2]

For the Bis-sulfide (Process Control):

  • Synthesis: Strictly control the stoichiometry of the thiol coupling step. Avoid large excesses of the mercapto-side chain.

  • Work-up: Maintain temperature < 40°C during basic work-ups to prevent elimination of the tertiary alcohol to the styrene intermediate (the precursor to the Bis-sulfide).[1][2]

  • Purification: Recrystallization in non-polar solvents is effective for removing the lipophilic Bis-sulfide.[1][2]

References
  • Barnabas, K., et al. (2021).[5] A Novel Stability-Indicating Method for Determination of Related Substances of Montelukast Sodium in a Pharmaceutical Dosage Form Using RP-HPLC. Chromatographia. [1][2]

  • Singh, S., et al. (2015). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions. Journal of Pharmaceutical and Biomedical Analysis.

  • LGC Standards. Montelukast Bis-sulfide (mixture of diastereomers) Reference Standard Data. [1][2]

  • Sunil Kumar, I.V., et al. (2011).[6] Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry.

  • U.S. National Library of Medicine. GSRS Substance: Montelukast Bis-sulfide.[2] [1][2]

Sources

Validation

A Guide to Inter-laboratory Reproducibility in the Quantification of Montelukast Bis-sulfide

This guide provides an in-depth comparison of analytical methodologies for the quantification of Montelukast Bis-sulfide, a potential impurity in Montelukast drug substance and product. It is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Montelukast Bis-sulfide, a potential impurity in Montelukast drug substance and product. It is intended for researchers, scientists, and drug development professionals, offering insights into achieving robust and reproducible results across different laboratory settings. This document emphasizes the principles of scientific integrity, providing evidence-based rationales for experimental choices and referencing authoritative guidelines.

Introduction: The Challenge of Quantifying Montelukast Bis-sulfide

Montelukast is a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. During its synthesis and storage, various impurities can form, one of which is Montelukast Bis-sulfide. The accurate quantification of this impurity is critical to ensure the quality, safety, and efficacy of the final drug product. Regulatory bodies worldwide have stringent requirements for the control of impurities in pharmaceuticals.

Achieving consistent and reproducible quantification of Montelukast Bis-sulfide across different laboratories presents a significant analytical challenge. Variations in instrumentation, reagents, analyst technique, and environmental conditions can all contribute to inter-laboratory variability.[1][2] This guide explores the common analytical techniques employed for this purpose and provides a framework for establishing robust methods that can be successfully transferred and reproduced.

Analytical Methodologies for Montelukast Bis-sulfide Quantification

The two most prevalent analytical techniques for the quantification of Montelukast and its related substances, including the bis-sulfide impurity, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and widespread availability.[3] For the analysis of Montelukast and its impurities, reversed-phase HPLC is the method of choice.

Objective: To separate and quantify Montelukast Bis-sulfide from Montelukast and other related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Montelukast sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: Provides good hydrophobic retention for Montelukast and its structurally similar impurities.

  • Trifluoroacetic Acid: Acts as an ion-pairing agent to improve peak shape and resolution of acidic analytes like Montelukast and its impurities.

  • Gradient Elution: Necessary to achieve adequate separation of all related substances from the main Montelukast peak within a reasonable run time.

  • UV Detection at 285 nm: Montelukast and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (285 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standard integrate->quantify

Caption: Workflow for HPLC-UV quantification of Montelukast Bis-sulfide.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the quantification of impurities at very low levels. The use of mass spectrometry provides confirmation of the impurity's identity based on its mass-to-charge ratio (m/z).

Objective: To achieve highly sensitive and selective quantification of Montelukast Bis-sulfide.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 mm x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: Similar gradient profile as HPLC-UV, but may be optimized for faster run times.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Montelukast: [Precursor Ion] -> [Product Ion]

    • Montelukast Bis-sulfide: [Precursor Ion] -> [Product Ion]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Rationale for Method Parameters:

  • Smaller Column Dimensions: Compatible with the lower flow rates typically used in LC-MS.

  • Formic Acid: A volatile mobile phase additive that is compatible with mass spectrometry.

  • MRM: Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and impurity.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Detection ionize->mrm integrate Peak Integration mrm->integrate quantify Quantification vs. Standard integrate->quantify

Caption: Workflow for LC-MS/MS quantification of Montelukast Bis-sulfide.

Inter-laboratory Reproducibility: A Comparative Analysis

While no large-scale, published inter-laboratory studies specifically on Montelukast Bis-sulfide quantification are available, we can extrapolate from single-laboratory validation data and general principles of method transfer to compare the expected reproducibility of HPLC-UV and LC-MS/MS methods.

Table 1: Comparison of Method Performance Characteristics
ParameterHPLC-UVLC-MS/MSRationale for Inter-laboratory Reproducibility
Specificity GoodExcellentLC-MS/MS is inherently more specific due to the use of MRM, reducing the risk of co-eluting peaks interfering with quantification across different systems.
Linearity (r²) > 0.999> 0.999Both methods can achieve excellent linearity. Reproducibility depends on consistent standard preparation.
Limit of Quantification (LOQ) ~0.05%~0.005%The lower LOQ of LC-MS/MS is advantageous but can be more susceptible to variations in instrument sensitivity between labs.
Precision (RSD%) < 5%< 10%While both methods can be precise within a single lab, LC-MS/MS may show slightly higher inter-laboratory RSD due to its complexity and sensitivity to matrix effects.
Accuracy (Recovery %) 95-105%90-110%Both methods can be accurate. Inter-laboratory accuracy is highly dependent on the quality and handling of the reference standard.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less prone to variations in environmental conditions and instrument maintenance.[1]
Factors Influencing Inter-laboratory Variability

Several factors can contribute to a lack of reproducibility between laboratories when quantifying Montelukast Bis-sulfide.[2][4]

  • Instrumentation:

    • HPLC System Dwell Volume: Differences in the internal volume of HPLC systems can lead to shifts in retention times, especially in gradient methods.

    • Detector Lamp Energy: Variations in UV lamp intensity can affect sensitivity and linearity.

    • MS Source Cleanliness and Tuning: The sensitivity of an MS detector is highly dependent on the cleanliness of the ion source and the specific tuning parameters used.

  • Reagents and Consumables:

    • Column Batch-to-Batch Variability: Different batches of the same C18 column can exhibit slight differences in selectivity.

    • Mobile Phase Preparation: Minor variations in the pH or composition of the mobile phase can significantly impact retention times and peak shapes.[5]

    • Reference Standard Purity and Handling: The accuracy of quantification is directly tied to the purity and correct handling of the Montelukast Bis-sulfide reference standard.

  • Analyst Technique:

    • Sample and Standard Preparation: Inconsistencies in weighing, dilution, and filtration can introduce significant errors.

    • Data Processing: Differences in peak integration parameters can lead to variable results.

Best Practices for Ensuring Inter-laboratory Reproducibility

To mitigate the challenges of inter-laboratory variability, the following best practices are recommended:

  • Comprehensive Method Validation: The analytical method should be thoroughly validated in the originating laboratory according to ICH guidelines, with a focus on robustness testing.[6] This involves intentionally varying critical method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's resilience.

  • Clear and Detailed Standard Operating Procedure (SOP): The SOP should be written with a high level of detail, leaving no room for ambiguity in sample preparation, instrument setup, and data analysis.

  • Method Transfer Protocol: A formal method transfer protocol should be established when transferring the method to a new laboratory. This typically involves comparative testing of the same samples by both laboratories and setting predefined acceptance criteria.

  • Use of a Common, Well-Characterized Reference Standard: All participating laboratories should use the same batch of a well-characterized Montelukast Bis-sulfide reference standard.

  • System Suitability Tests: Robust system suitability criteria (e.g., resolution, tailing factor, precision of replicate injections) must be established and met before any sample analysis. This ensures that the chromatographic system is performing adequately on any given day.

Conclusion

The quantification of Montelukast Bis-sulfide is a critical aspect of quality control for Montelukast drug products. While both HPLC-UV and LC-MS/MS are suitable methods, they present different challenges and advantages concerning inter-laboratory reproducibility. HPLC-UV is generally more robust and easier to transfer, while LC-MS/MS offers superior sensitivity and selectivity.

Ultimately, achieving consistent results across different laboratories hinges on the development of a well-validated, robust analytical method, documented in a clear and detailed SOP. By understanding the potential sources of variability and implementing the best practices outlined in this guide, pharmaceutical organizations can ensure the reliable and reproducible quantification of Montelukast Bis-sulfide, thereby safeguarding product quality and patient safety.

References

  • PubMed. (n.d.). Inter-laboratory transfer of HPLC methods: problems and solutions. Retrieved February 10, 2026, from [Link]

  • Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results? Retrieved February 10, 2026, from [Link]

  • Technology Networks. (2024, May 1). Navigating Hurdles in Achieving HPLC Reproducibility. Retrieved February 10, 2026, from [Link]

  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Retrieved February 10, 2026, from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved February 10, 2026, from [Link]

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 10, 2026, from [Link]

  • Chromatography Forum. (2011, March 16). Variations in impurity content of the same batch. Retrieved February 10, 2026, from [Link]

  • SciSpace. (n.d.). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Retrieved February 10, 2026, from [Link]

  • PubMed. (2015, October 14). Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity. Retrieved February 10, 2026, from [Link]

  • LCGC International. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved February 10, 2026, from [Link]

  • NIH. (n.d.). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Retrieved February 10, 2026, from [Link]

  • YMER. (2023, March). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. Retrieved February 10, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Retrieved February 10, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Retrieved February 10, 2026, from [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved February 10, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.